2-Acetamido-1,3-thiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINQVZUSLLCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357007 | |
| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-38-5 | |
| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid
Abstract
2-Acetamido-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous biologically active compounds, including commercial drugs. The presence of both a carboxylic acid and an acetamido group provides versatile handles for chemical modification and potential interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological potential of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction to the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The this compound core combines the key features of the thiazole nucleus with functional groups that can modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 4-position can act as a hydrogen bond donor/acceptor or a metal chelator, while the 2-acetamido group influences the electronic properties of the ring and provides an additional site for molecular interactions.
Synthesis of this compound
The most common and effective method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone or its equivalent and a thioamide. For the target molecule, a plausible and efficient pathway begins with the synthesis of the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.
A generalized synthetic workflow is depicted below.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-Acetamido-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetylthiourea (1.0 equivalent) and absolute ethanol to form a slurry.
-
Add ethyl bromopyruvate (1.05 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-acetamido-1,3-thiazole-4-carboxylate as a solid.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester intermediate (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask.[2]
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) to the suspension.[2]
-
Stir the mixture at ambient temperature for 2-4 hours, during which the solid should dissolve as the ester is saponified.[2]
-
After the reaction is complete (monitored by TLC), wash the solution with a nonpolar organic solvent like dichloromethane to remove any unreacted ester.
-
Cool the aqueous phase in an ice bath and acidify to a pH of approximately 3 by the dropwise addition of dilute hydrochloric acid.[2]
-
A white or off-white precipitate of the carboxylic acid will form.
-
Collect the final product by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure this compound.[2]
Physicochemical and Spectroscopic Properties
The properties of this compound are dictated by its constituent functional groups. The carboxylic acid moiety confers acidic properties and allows for salt formation, while the amide and thiazole core contribute to its polarity and potential for hydrogen bonding.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| Appearance | White to off-white solid |
| Acidity (pKa) | Expected to be in the range of 3-4 for the carboxylic acid[3] |
| Solubility | Sparingly soluble in water; soluble in alkaline solutions and polar organic solvents like DMSO and DMF. |
| Melting Point | Typically high for heterocyclic carboxylic acids due to strong intermolecular hydrogen bonding. |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation of the synthesized compound.
Table 2: Spectroscopic Data Interpretation
| Technique | Region/Shift | Interpretation |
| FTIR (cm⁻¹) | 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~3200 | N-H stretch of the amide | |
| ~1700 | C=O stretch of the carboxylic acid | |
| ~1680 | C=O stretch of the amide (Amide I band) | |
| ¹H NMR (ppm) | 12.0-13.0 (s, 1H) | COOH proton |
| 10.0-11.0 (s, 1H) | N-H proton of the amide | |
| ~8.0 (s, 1H) | C5-H proton of the thiazole ring | |
| ~2.2 (s, 3H) | -COCH₃ protons of the acetamido group | |
| ¹³C NMR (ppm) | ~170 | Carbonyl carbon of the amide |
| ~165 | Carbonyl carbon of the carboxylic acid | |
| ~160 | C2 carbon of the thiazole ring | |
| ~145 | C4 carbon of the thiazole ring | |
| ~115 | C5 carbon of the thiazole ring | |
| ~23 | Methyl carbon of the acetamido group |
Note: NMR shifts are approximate and depend on the solvent used.
Biological Properties and Potential Applications
While data on the specific biological activity of this compound is limited, the broader class of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been extensively studied. These compounds have demonstrated significant potential in both agrochemical and pharmaceutical applications.
Key Reported Activities:
-
Antifungal and Antiviral Activity: Numerous derivatives have shown potent fungicidal activity against a range of plant pathogens and antiviral activity against viruses like the Tobacco Mosaic Virus (TMV).
-
Anticancer Activity: The 2-aminothiazole core is present in the FDA-approved tyrosine kinase inhibitor Dasatinib.[4] Various derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, with some showing high potency against leukemia cells.[4][5]
-
Antibacterial Activity: The thiazole nucleus is a common feature in many antibacterial agents, and derivatives of this core structure often exhibit inhibitory effects against various bacterial strains.[1]
Table 3: Biological Activities of Selected 2-Aminothiazole-4-carboxylic Acid Derivatives
| Compound Class | Activity | Target Organism/Cell Line | Reported Potency | Reference |
| 2-Amino-1,3-thiazole-4-carboxylic acid amides | Fungicidal | P. piricola, S. sclerotiorum, etc. | >50% inhibition at 50 µg/mL | |
| 2-Amino-1,3-thiazole-4-carboxylic acid esters | Antiviral | Tobacco Mosaic Virus (TMV) | Good protective & curative activity at 100 µg/mL | |
| 2-Amino-thiazole-5-carboxamide derivatives | Anticancer | Human K563 leukemia cells | IC₅₀ values comparable to Dasatinib | [4] |
Drug Development and Screening Workflow
The development of new therapeutic agents from this scaffold typically follows a structured screening process to identify lead compounds.
Figure 2: A generalized workflow for the biological screening of novel thiazole derivatives.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with therapeutic or agrochemical potential. Its synthesis is readily achievable through established methods like the Hantzsch condensation followed by ester hydrolysis. The dual functionality of the acetamido and carboxylic acid groups provides ample opportunity for the generation of diverse chemical libraries. Based on the extensive research into related analogs, this scaffold holds significant promise for the development of new antifungal, antiviral, and anticancer agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this versatile heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Acetamido-1,3-thiazole-4-carboxylic acid: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 2-Acetamido-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive framework for its characterization.
Chemical Structure and Properties
This compound belongs to the class of thiazole carboxylic acids, a group of heterocyclic compounds recognized for their diverse biological activities. The core structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, substituted with an acetamido group at the 2-position and a carboxylic acid group at the 4-position.
Chemical Formula: C₆H₆N₂O₃S
Molecular Weight: 186.19 g/mol
CAS Number: 50602-38-5[1]
The presence of the acetamido and carboxylic acid functional groups, combined with the aromatic thiazole ring, imparts specific physicochemical properties that influence its biological activity and analytical behavior.
Caption: Chemical structure of this compound.
Synthesis Protocol
Caption: Proposed three-step synthesis workflow.
Experimental Protocols:
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate [2][3]
-
Reactants: Ethyl bromopyruvate and thiourea.
-
Procedure: A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is refluxed with stirring for 1-2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.
Step 2: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
-
Reactants: Ethyl 2-amino-1,3-thiazole-4-carboxylate and acetic anhydride.
-
Procedure: The ethyl 2-amino-1,3-thiazole-4-carboxylate is dissolved in a suitable solvent (e.g., pyridine or glacial acetic acid) and cooled in an ice bath. Acetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Step 3: Hydrolysis to this compound
-
Reactants: Ethyl 2-acetamido-1,3-thiazole-4-carboxylate.
-
Procedure (Acid Hydrolysis): The ester is refluxed in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water for several hours.
-
Procedure (Base Hydrolysis): The ester is refluxed in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid to a pH of approximately 2-3.[4]
-
Work-up: Upon cooling, the carboxylic acid precipitates out of the solution. The solid is collected by filtration, washed with cold water, and dried.
Analytical Characterization
Detailed analytical data for this compound is scarce. Therefore, the following tables provide predicted and representative data based on the analysis of the closely related analog, 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester , and general knowledge of the spectral properties of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~12.5 | Singlet | 1H | -NH- |
| ~8.1 | Singlet | 1H | Thiazole C5-H |
| ~2.2 | Singlet | 3H | -COCH₃ |
Note: The chemical shifts for the carboxylic acid and amide protons can be broad and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170-185 | -COOH |
| ~165-170 | -C=O (amide) |
| ~158 | Thiazole C2 |
| ~145 | Thiazole C4 |
| ~115 | Thiazole C5 |
| ~23 | -COCH₃ |
Reference data for 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester is available but not directly applicable due to structural differences.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (amide) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| ~1400-1200 | Medium | C-N stretch, C-O stretch |
Reference FTIR data for 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester shows characteristic peaks for the amide and ester groups.[7][8]
Mass Spectrometry (MS)
While a specific mass spectrum for the target compound was not found, the expected molecular ion peak [M]⁺ would be at m/z = 186.19. Fragmentation would likely involve the loss of the carboxylic acid group (-45) and the acetyl group (-43).
High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for this compound is not documented. However, a suitable method can be developed based on methods for similar compounds.
Table 4: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |
| Elution | Isocratic or gradient, depending on sample complexity |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at a wavelength between 254 nm and 350 nm |
| Injection Volume | 10 - 20 µL |
This proposed method is based on general principles for the separation of carboxylic acids and thiazole derivatives.[9][10][11]
Caption: General workflow for HPLC analysis.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the broader class of thiazole derivatives is known to exhibit a range of pharmacological effects. Two potential areas of interest for this compound are urease inhibition and modulation of the NF-κB signaling pathway.
Urease Inhibition
Thiazole and thiadiazole derivatives have been identified as competitive inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[12][13][14][15] The mechanism of inhibition often involves the coordination of the heterocyclic nitrogen and sulfur atoms to the nickel ions in the active site of the urease enzyme.
Caption: Competitive inhibition of the urease enzyme.
NF-κB Signaling Pathway Modulation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Some thiazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4][16][17] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a molecule of interest for researchers in medicinal chemistry and drug development due to the established biological activities of the thiazole scaffold. While direct experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis and analysis based on data from closely related compounds and established chemical principles. Further research is warranted to fully elucidate the specific analytical properties and biological mechanisms of action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
"physical and chemical properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid"
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid. It includes detailed information on its spectroscopic characteristics, a plausible synthesis and analysis workflow, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
Structural Information
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol [1] |
| CAS Number | 50602-38-5[1] |
| SMILES | CC(=O)NC1=NC(=CS1)C(=O)O[1] |
Physical Properties
Quantitative experimental data for the melting point, boiling point, and solubility of this compound are limited. The table below presents data for related compounds to provide an approximate reference. A predicted flash point for the target compound has been reported as 315 °C.[1]
| Property | Value (Predicted or from Related Compounds) |
| Melting Point | Not available. (For reference, thiazole-4-carboxylic acid melts at 195-199 °C[2]) |
| Boiling Point | Not available. (For reference, thiazole-4-carboxylic acid boils at 191 °C[2]) |
| pKa | Not available. (For reference, the predicted pKa of thiazole-4-carboxylic acid is 3.57[2]) |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF. |
Spectroscopic Analysis
No specific experimental spectra for this compound are publicly available. However, based on the known spectral data of the closely related 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester and general principles of spectroscopy for carboxylic acids and amides, a predicted spectral profile can be constructed.[3][4][5]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |
| ~12.0 | Singlet | Amide proton (-NH) |
| ~8.0 | Singlet | Thiazole proton (C5-H) |
| ~2.2 | Singlet | Acetyl methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Carboxylic acid carbonyl carbon (-COOH) |
| ~168.0 | Amide carbonyl carbon (-C=O) |
| ~158.0 | Thiazole carbon (C2) |
| ~145.0 | Thiazole carbon (C4) |
| ~120.0 | Thiazole carbon (C5) |
| ~23.0 | Acetyl methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~3200 | Medium | N-H stretch (amide) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (Amide I band) |
| ~1550 | Medium | N-H bend (Amide II band) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be designed based on well-established organic chemistry reactions, including the Hantzsch thiazole synthesis, amide formation, and ester hydrolysis.
Proposed Synthesis Workflow
The synthesis can be envisioned as a three-step process starting from ethyl 2-chloroacetoacetate.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This reaction involves the condensation of an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide (thiourea).[6][7][8]
-
Reagents: Ethyl 2-chloroacetoacetate, thiourea, ethanol.
-
Procedure: A solution of ethyl 2-chloroacetoacetate and thiourea in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the product, ethyl 2-amino-1,3-thiazole-4-carboxylate, is expected to precipitate. The solid can be collected by filtration and washed with cold ethanol.
Step 2: Acetylation of Ethyl 2-amino-1,3-thiazole-4-carboxylate
The amino group of the thiazole is acetylated using acetic anhydride.[9][10][11]
-
Reagents: Ethyl 2-amino-1,3-thiazole-4-carboxylate, acetic anhydride, pyridine (as a catalyst and base).
-
Procedure: The synthesized ethyl 2-amino-1,3-thiazole-4-carboxylate is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The product, ethyl 2-acetamido-1,3-thiazole-4-carboxylate, can be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate.
Step 3: Hydrolysis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
The final step is the saponification of the ethyl ester to the carboxylic acid.[12]
-
Reagents: Ethyl 2-acetamido-1,3-thiazole-4-carboxylate, sodium hydroxide, water/ethanol mixture.
-
Procedure: The ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated to reflux. After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 3-4, which should precipitate the desired this compound. The solid product is collected by filtration, washed with cold water, and dried.
Purification and Analysis
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13]
-
Analysis: The purity of the final compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] A C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic or acetic acid) and acetonitrile would likely provide good separation. The structure can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, the thiazole scaffold is a common feature in many biologically active compounds. Based on the activities of structurally similar molecules, two potential mechanisms of action can be hypothesized: antifungal activity through inhibition of ergosterol biosynthesis and anticancer activity via inhibition of tubulin polymerization.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Hypothetical Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Many azole-containing compounds function as antifungal agents by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[18][21][33] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.
Hypothetical Anticancer Mechanism: Inhibition of Tubulin Polymerization
Several thiazole derivatives have been identified as inhibitors of tubulin polymerization.[17][20][22] Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the known functions of structurally related compounds. Further experimental validation is required to confirm the specific mechanism of action for this compound.
References
- 1. 2-Acetylamino-thiazole-4-carboxylic acid | 50602-38-5 | ACA60238 [biosynth.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. teledyneisco.com [teledyneisco.com]
- 16. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 25. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]
- 26. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 27. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 28. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bosterbio.com [bosterbio.com]
- 32. Tubulin - Wikipedia [en.wikipedia.org]
- 33. taylorandfrancis.com [taylorandfrancis.com]
The Biological Landscape of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this broad class, derivatives of 2-acetamido-1,3-thiazole-4-carboxylic acid represent a specific and promising subclass. The incorporation of the acetamido group at the 2-position and a carboxylic acid or its amide/ester derivatives at the 4-position significantly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Quantitative Biological Activity Data
The biological activity of this compound derivatives has been primarily explored in the context of anticancer research. The following tables summarize the available quantitative data for key compounds.
Table 1: Antiproliferative Activity of 2-Acetamido-1,3-thiazole-5-carboxamide Derivatives
| Compound ID | Structure | Cell Line | Activity (IC₅₀, µM) | Reference |
| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | [1][2][3][4] |
| MCF-7 (Breast Cancer) | 20.2 | [1][4] | ||
| HT-29 (Colon Cancer) | 21.6 | [1][4] | ||
| MDA-MB-231 (Breast Cancer) | Inactive | [1][4] | ||
| IId | N-(2-chloro-6-methylphenyl)-2-acetamidothiazole-5-carboxamide | MCF-7 (Breast Cancer) | Strong Antiproliferative Activity | [1] |
| MDA-MB-231 (Breast Cancer) | Strong Antiproliferative Activity | [1] | ||
| HT-29 (Colon Cancer) | Strong Antiproliferative Activity | [1] | ||
| IIe | N-(o-tolyl)-2-acetamidothiazole-5-carboxamide | MCF-7 (Breast Cancer) | Strong Antiproliferative Activity | [1] |
| MDA-MB-231 (Breast Cancer) | Strong Antiproliferative Activity | [1] | ||
| HT-29 (Colon Cancer) | Strong Antiproliferative Activity | [1] | ||
| IIf | N-(2,6-dimethylphenyl)-2-acetamidothiazole-5-carboxamide | MCF-7 (Breast Cancer) | Strong Antiproliferative Activity | [1] |
| MDA-MB-231 (Breast Cancer) | Strong Antiproliferative Activity | [1] | ||
| HT-29 (Colon Cancer) | Strong Antiproliferative Activity | [1] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
While specific data for this compound derivatives is limited in the search results, the broader class of thiazoles, including 2-amino and other substituted derivatives, has shown significant antimicrobial potential. The following data for related compounds provides context.
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 | [5] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | [6][7] |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Various Fungi | Good activity at 50 µg/mL | [8][9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing the biological activity of this compound derivatives.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 560-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.
Visualizations: Pathways and Workflows
General Synthetic and Screening Workflow
The development of novel bioactive this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.
Potential Mechanism of Action: Inhibition of Src/Abl Kinase Signaling Pathway
Many thiazole-containing compounds, including the well-known anticancer drug Dasatinib, function as kinase inhibitors. A plausible mechanism of action for bioactive 2-acetamido-1,3-thiazole derivatives is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Src/Abl pathway.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetamido-1,3-thiazole-4-carboxylic Acid: A Potential Coenzyme Precursor in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with emerging interest in the field of biochemistry and drug development. While direct evidence of its role as a coenzyme is currently limited, this document explores the compelling hypothesis that it may serve as a metabolic precursor to a putative coenzyme, 2-acetylthiazole-4-carboxylic acid. This guide details the chemical properties, synthesis, and potential biological significance of this compound, supported by a review of the broader class of thiazole derivatives and their established roles as potent enzyme inhibitors. Detailed experimental protocols, quantitative data on related compounds, and visualizations of proposed metabolic and synthetic pathways are provided to facilitate further research and exploration of this molecule's therapeutic potential.
Introduction
Thiazole-containing compounds are a cornerstone of medicinal chemistry, with a diverse range of applications stemming from their versatile chemical properties and biological activities. The thiazole ring is a key structural motif in the essential coenzyme thiamine pyrophosphate (TPP), which plays a critical role in carbohydrate metabolism. This has spurred significant interest in the biological roles of other thiazole-containing small molecules.
This guide focuses on this compound, a molecule that, based on its structural similarity to known bioactive compounds, holds considerable potential. While its direct enzymatic functions are yet to be fully elucidated, a compelling hypothesis has emerged suggesting its role as a precursor in a novel coenzymatic pathway.
A study by R.H. White in 1990 proposed that the closely related compound, 2-acetylthiazole-4-carboxylic acid, may be a previously undescribed coenzyme due to its widespread occurrence in organisms from all domains of life and the presence of a reactive carbonyl group.[1] This finding provides a strong foundation for the hypothesis that this compound could be a key metabolic intermediate, converted to the putative coenzyme through enzymatic deacetylation.
This document aims to provide a thorough technical resource for researchers interested in exploring this hypothesis and the broader potential of this compound and its derivatives.
Chemical and Physical Properties
This compound is a white solid with the following key properties:
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| CAS Number | 50602-38-5 |
| Appearance | White solid |
| IUPAC Name | 2-(acetylamino)-1,3-thiazole-4-carboxylic acid |
Spectroscopic Data (Predicted and from Related Compounds):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole ring proton, a singlet for the acetyl methyl protons, and broad singlets for the amide and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acid (typically in the 160-180 ppm range), as well as signals for the carbons of the thiazole ring and the acetyl methyl group.[2][3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.[5][6][7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, most commonly adapting the Hantzsch thiazole synthesis.[8][9][10][11][12] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis begins with the reaction of thiourea with ethyl bromopyruvate to form ethyl 2-aminothiazole-4-carboxylate. This is a classic Hantzsch thiazole synthesis. The resulting amino-ester is then acetylated, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of the isomeric 2-(acetylamino)-1,3-thiazole-5-carboxylic acid and is expected to yield the target 4-carboxylic acid derivative with minor modifications.[13]
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [14]
-
In a round-bottom flask, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
Add ethyl bromopyruvate (1 mmol) to the solution.
-
Heat the reaction mixture at 70°C with stirring for 1 hour.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration and dry to obtain ethyl 2-aminothiazole-4-carboxylate.
Step 2: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
-
Dissolve ethyl 2-aminothiazole-4-carboxylate in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
Step 3: Hydrolysis to this compound
-
Dissolve ethyl 2-acetamido-1,3-thiazole-4-carboxylate in a mixture of methanol and water.
-
Add a solution of potassium hydroxide (3 equivalents) in water.
-
Stir the mixture at ambient temperature for 2 hours.
-
Wash the solution with dichloromethane to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 3 with dilute hydrochloric acid.
-
Stir the resulting slurry overnight at ambient temperature.
-
Isolate the product by filtration, rinse with aqueous methanol and water, and dry under high vacuum to afford this compound as a white solid.
Potential as a Coenzyme Precursor
The central hypothesis regarding the biological role of this compound is its function as a precursor to the putative coenzyme, 2-acetylthiazole-4-carboxylic acid. This proposed pathway involves enzymatic deacetylation to yield 2-aminothiazole-4-carboxylic acid, which could then be a substrate for further enzymatic modification.
Proposed Metabolic Pathway
Caption: Proposed metabolic conversion to a putative coenzyme.
The Role of Deacetylases
The key step in this proposed pathway is the enzymatic hydrolysis of the acetamido group. This reaction is catalyzed by a class of enzymes known as deacetylases. While the specific enzyme responsible for this transformation in vivo has not been identified, the broad substrate specificity of some deacetylases, such as histone deacetylases (HDACs), suggests that such a reaction is plausible.[15][16][17] Further research is needed to identify and characterize the specific deacetylase that may act on this compound.
Thiazole Derivatives as Enzyme Inhibitors
While the coenzyme potential of this compound remains a hypothesis, the broader class of thiazole derivatives has a well-documented history as potent inhibitors of various enzymes. This established activity provides a strong rationale for investigating the therapeutic potential of this and related compounds.
Quantitative Data on Thiazole-Based Enzyme Inhibitors
The following tables summarize the inhibitory activities of various thiazole derivatives against a range of enzymes. This data is provided to illustrate the potential for this class of compounds to interact with biological targets.
Table 1: Inhibition of Cholinesterases by Thiazole Derivatives
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| Thiazole Derivative 10 | Acetylcholinesterase (AChE) | 103.24 | [18] |
| Thiazole Derivative 16 | Acetylcholinesterase (AChE) | 108.94 | [18] |
| Acridine-thiazole hybrid | Acetylcholinesterase (AChE) | 6.5 | [18] |
| Benzylpiperidine-linked diarylthiazole | Acetylcholinesterase (AChE) | 300 | [18] |
| Coumarylthiazole derivative | Acetylcholinesterase (AChE) | 4580 | [18] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 129 | [19] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 83 | [19] |
Table 2: Inhibition of Carbonic Anhydrase by Thiazole Derivatives
| Compound | Enzyme | Kᵢ (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 | [19][20] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 | [19][20] |
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Thiazole Carboxamide Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Compound 2a | COX-1 | 2.65 | 0.36 | [21] |
| COX-2 | 0.958 | [21] | ||
| Compound 2b | COX-1 | 0.239 | 1.25 | [21] |
| COX-2 | 0.191 | [21] | ||
| Compound 2j | COX-1 | 1.44 | 0.66 | [21] |
| COX-2 | 0.957 | [21] |
Experimental Workflow for Investigating Coenzyme Potential
To validate the hypothesis that this compound is a coenzyme precursor, a series of experiments can be conducted. The following workflow outlines a potential research approach.
Caption: Workflow for investigating coenzyme precursor potential.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of chemistry and biology. While its direct role as a coenzyme remains to be proven, the hypothesis that it serves as a precursor to a novel coenzyme, 2-acetylthiazole-4-carboxylic acid, provides a fertile ground for future research. The established potent and diverse enzyme inhibitory activities of the broader thiazole family further underscore the potential of this compound and its derivatives as therapeutic agents.
Future research should focus on:
-
The definitive synthesis and full spectroscopic characterization of this compound.
-
The identification and characterization of the putative deacetylase responsible for its conversion to 2-aminothiazole-4-carboxylic acid.
-
The elucidation of the subsequent metabolic steps leading to the formation of 2-acetylthiazole-4-carboxylic acid.
-
A comprehensive screening of this compound and its derivatives against a wide range of enzymatic targets to explore their potential as enzyme inhibitors.
This technical guide provides a solid foundation for these future endeavors, offering the necessary background, data, and experimental frameworks to unlock the full potential of this promising molecule.
References
- 1. Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. synarchive.com [synarchive.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 14. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 15. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 19. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 2-Acetamido-1,3-thiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Acetamido-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in the public domain, this guide leverages data from structurally related analogs and established principles of spectroscopic analysis and synthetic chemistry to provide a predictive and practical framework for researchers.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic libraries.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorptions for the N-H, C=O (amide and carboxylic acid), C=N, and C-S bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| N-H (Amide) | 3300-3100 | Medium |
| C-H (Aromatic/Thiazole) | ~3100 | Medium |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=O (Amide I) | 1680-1640 | Strong |
| C=N (Thiazole Ring) | 1620-1580 | Medium |
| N-H Bend (Amide II) | 1570-1515 | Medium |
| C-S (Thiazole Ring) | 800-600 | Medium-Weak |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit the following signals. Chemical shifts are estimates and can vary based on solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | 12.0 - 13.0 | Singlet (broad) | 1H |
| NH (Acetamido) | 9.0 - 10.0 | Singlet | 1H |
| Thiazole-H5 | 8.0 - 8.5 | Singlet | 1H |
| CH₃ (Acetamido) | 2.0 - 2.5 | Singlet | 3H |
Note: The broadness of the COOH proton signal is due to hydrogen bonding and exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Amide) | 160 - 170 |
| C2 (Thiazole) | 155 - 165 |
| C4 (Thiazole) | 140 - 150 |
| C5 (Thiazole) | 110 - 125 |
| CH₃ (Acetamido) | 20 - 30 |
Mass Spectrometry
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and fragmentation analysis.
| Ion | Expected m/z | Notes |
| [M]+• or [M+H]+ | ~186 or 187 | Molecular ion or protonated molecule |
| [M-CH₂CO]+• | ~144 | Loss of ketene from the acetamido group |
| [M-COOH]+ | ~141 | Loss of the carboxyl group |
| [C₂H₃O]+ | 43 | Acetyl cation fragment |
Experimental Protocols
A plausible synthetic route to this compound is the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.
Generalized Synthesis of this compound via Hantzsch Synthesis
This protocol outlines a general procedure. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.
Materials:
-
Ethyl 2-chloroacetoacetate
-
N-acetylthiourea
-
Ethanol
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid
Procedure:
-
Thiazole Ring Formation:
-
Dissolve N-acetylthiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The crude ethyl 2-acetamido-1,3-thiazole-4-carboxylate will precipitate. Filter the solid, wash with water, and dry.
-
-
Hydrolysis of the Ester:
-
Suspend the crude ethyl 2-acetamido-1,3-thiazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.
-
The desired product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Spectroscopic Analysis Protocol
Instrumentation:
-
FTIR Spectrometer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Mass Spectrometer (EI or ESI)
Sample Preparation:
-
IR: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.
-
NMR: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆) containing a reference standard (e.g., TMS).
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.
Data Acquisition:
-
Acquire the spectra according to the standard operating procedures of the respective instruments.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic and analytical workflow.
An In-Depth Technical Guide to 2-Acetamido-1,3-thiazole-4-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 2-Acetamido-1,3-thiazole-4-carboxylic acid. While the initial discovery of this compound appears to be rooted in metabolic studies rather than targeted synthesis, its structural similarity to a wide range of biologically active thiazole derivatives has prompted interest in its potential applications. This document outlines a plausible synthetic route based on the principles of the Hantzsch thiazole synthesis, collates available physicochemical data, and discusses potential biological activities in the context of related compounds. Detailed experimental protocols and visualizations are provided to support further research and development efforts.
Discovery and History
The first documented identification of this compound appears in the context of metabolic studies. Research into the metabolism of other acetamidothiazole compounds in rats revealed the formation of this compound as a metabolite.[1] Specifically, a 1974 study on the metabolism of 2-Acetamido-4-chloromethylthiazole identified the title compound as one of the urinary metabolites.[1] This suggests that the initial discovery was a result of biotransformation rather than a direct synthetic effort.
The broader family of thiazole-containing compounds has a rich history in medicinal chemistry, with the thiazole ring being a key structural motif in numerous pharmaceuticals.[2] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the creation of this heterocyclic system and provides a foundational method for the deliberate synthesis of derivatives like this compound.[3]
While a specific, seminal "discovery" paper detailing the first chemical synthesis of this compound is not readily apparent in the historical literature, its existence as a metabolite spurred its characterization and subsequent availability as a chemical standard for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50602-38-5 | N/A |
| Molecular Formula | C₆H₆N₂O₃S | N/A |
| Molecular Weight | 186.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Sparingly soluble in water and common organic solvents | N/A |
Synthetic Routes
The most logical and widely applicable method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This approach involves the condensation of an α-haloketone with a thioamide.
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-acetylthiourea (1.0 eq) and absolute ethanol.
-
Stir the mixture until the N-acetylthiourea is partially dissolved.
-
Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-acetamido-1,3-thiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl 2-acetamido-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been extensively investigated for a variety of biological activities, including antimicrobial, antifungal, and antiviral properties.[2]
It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. The acetamido group at the 2-position and the carboxylic acid at the 4-position provide functional handles for further chemical modification to optimize biological activity and pharmacokinetic properties.
dot
Caption: Hypothetical signaling pathway modulation by a thiazole derivative.
Conclusion and Future Directions
The history of this compound is intrinsically linked to the study of xenobiotic metabolism. While not initially a product of targeted synthesis, its well-defined structure and the established biological significance of the thiazole core make it a compound of interest for further investigation. The proposed synthetic route, based on the robust Hantzsch reaction, provides a clear path for its production and derivatization.
Future research should focus on a comprehensive evaluation of the biological activity of this compound and its derivatives. Screening against a panel of microbial strains, viruses, and cancer cell lines could uncover novel therapeutic applications. Furthermore, elucidation of its mechanism of action and interaction with specific cellular targets will be crucial for its development as a potential drug candidate. The amenability of its structure to chemical modification offers a promising avenue for the generation of a library of analogues with optimized potency and selectivity.
References
The Ubiquitous Metabolite: A Technical Guide to 2-Acetylthiazole-4-carboxylic Acid in Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and analytical methodologies for 2-acetylthiazole-4-carboxylic acid. This fascinating molecule has been identified across all domains of life, from bacteria to eukaryotes, suggesting a fundamental, yet underexplored, biological role. Its widespread presence and chemical structure hint at its potential as a novel coenzyme. This document consolidates the current knowledge, presents quantitative data, details a robust experimental protocol for its analysis, and proposes a hypothetical biosynthetic pathway and physiological function to stimulate further research and exploration of its potential in drug development.
Introduction
2-Acetylthiazole-4-carboxylic acid is a sulfur- and nitrogen-containing heterocyclic organic compound. Its discovery in a vast array of organisms, including eukaryotes, archaebacteria, and eubacteria, points towards a conserved and significant biological function.[1][2] The presence of a reactive carbonyl group and a carboxylic acid moiety on a stable thiazole ring suggests its involvement in enzymatic reactions, potentially as a coenzyme.[1][2] This guide aims to provide a detailed technical resource for researchers interested in this ubiquitous metabolite.
Natural Occurrence and Quantitative Data
2-Acetylthiazole-4-carboxylic acid has been detected and quantified in a variety of organisms, with concentrations ranging from 27 to 1100 nmol/g dry weight of tissue.[1][2] This wide range suggests variability in its metabolic importance or regulation across different species.
Table 1: Quantitative Occurrence of 2-Acetylthiazole-4-carboxylic Acid in Various Organisms
| Organism Domain | Species | Tissue/Cell Type | Concentration (nmol/g dry weight) |
| Eukaryota | Saccharomyces cerevisiae (Yeast) | Whole Cells | 120 |
| Phycomyces blakesleeanus (Fungus) | Mycelia | 110 | |
| Bovine | Liver | 48 | |
| Rat | Liver | 27 | |
| Archaebacteria | Methanobacterium thermoautotrophicum | Whole Cells | 1100 |
| Halobacterium halobium | Whole Cells | 280 | |
| Eubacteria | Escherichia coli | Whole Cells | 96 |
| Bacillus subtilis | Whole Cells | 74 |
Data extracted from White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274-6.[1][2]
Proposed Biosynthesis
While the definitive biosynthetic pathway for 2-acetylthiazole-4-carboxylic acid has not been elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of other thiazole-containing natural products, which commonly utilize cysteine as a precursor for the N-C-C-S backbone of the thiazole ring.[1]
A plausible route involves the condensation of cysteine with a three-carbon keto-acid, such as pyruvic acid or a related metabolite, followed by an oxidative cyclization to form the thiazoline ring, which is then further oxidized to the aromatic thiazole. The acetyl group at the C2 position could be derived from acetyl-CoA, potentially through a subsequent enzymatic acylation.
References
Preliminary Investigation of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Toxicity: A Review of Related Compounds
Introduction
2-Acetamido-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, an acetamido group, and a carboxylic acid moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. However, the introduction of any new chemical entity into the drug development pipeline necessitates a thorough toxicological evaluation. This guide synthesizes available toxicity data on related molecules to provide a foundational understanding for researchers, scientists, and drug development professionals initiating studies on this compound.
Toxicological Assessment of Structurally Related Compounds
The toxicological profile of this compound can be preliminarily inferred by examining compounds with shared structural motifs: the acetamide group, the thiazole-4-carboxylic acid core, and general carboxylic acid-containing drugs.
Acetamide
Acetamide, a simple amide, has been studied for its carcinogenic potential. In vivo studies in F344 gpt delta rats indicated that acetamide is not mutagenic.[1] However, at carcinogenic doses, it was found to significantly increase the proliferation of Ki67-positive hepatocytes, suggesting a non-genotoxic mechanism of hepatocarcinogenesis driven by cell proliferation.[1] The no-observed-adverse-effect level (NOAEL) for acetamide in a 13-week study was determined to be 0.625%, equivalent to 394 mg/kg body weight/day.[1] Adverse effects were noted in the hematopoietic system at higher doses, including changes in red blood cell parameters.[1]
Thiazole Derivatives
Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for various biological activities, including fungicidal, antiviral, and anticancer effects.[2][3] While these studies focus on efficacy, they provide a context for the types of biological systems these molecules can interact with. For instance, some novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown high antiproliferative potency on human K563 leukemia cells.[3] Such potent bioactivity underscores the need for careful toxicological screening.
Furthermore, 2-substituted thiazolidine-4(R)-carboxylic acids, which share the thiazole-like core, have been investigated as prodrugs of L-cysteine to protect against acetaminophen-induced hepatotoxicity.[4][5] This suggests that the thiazole ring itself may be well-tolerated and can be engineered for specific biological functions.
Carboxylic Acid-Containing Drugs
Many drugs containing a carboxylic acid moiety are associated with idiosyncratic drug toxicity (IDT), which may be linked to the formation of reactive acyl glucuronide metabolites.[6] The rate of acyl migration in these metabolites has been proposed as a predictor of their reactivity.[6] Additionally, the formation of reactive acyl Coenzyme A (CoA) conjugates is another known mechanism of toxicity for this class of drugs.[6] Therefore, the metabolic fate of the carboxylic acid group in this compound is a critical area for toxicological investigation.
Proposed Experimental Workflow for Toxicity Assessment
Based on the potential toxicities inferred from related compounds, a logical experimental workflow for the preliminary toxicological investigation of this compound is proposed.
Caption: Proposed workflow for the toxicological assessment of this compound.
Detailed Methodologies for Key Experiments
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human hepatoma (HepG2) cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Animal Model: Use healthy, young adult female rats (e.g., Sprague-Dawley).
-
Dosing: Administer a single oral dose of this compound to a group of three rats. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure: If no mortality is observed, a higher dose is used in another group of three animals. If mortality occurs, the test is repeated at a lower dose.
-
Endpoint: The test is concluded when mortality is observed at a certain dose level or when no mortality is observed at the highest dose level. The result is the classification of the substance into a specific toxicity class.
Potential Signaling Pathways of Toxicity
Given the data on acetamide-induced hepatotoxicity through cell proliferation, a potential signaling pathway to investigate for this compound could involve growth factor signaling pathways that regulate cell cycle progression.
Caption: Hypothetical signaling pathway for compound-induced hepatocyte proliferation.
Conclusion
While direct toxicological data for this compound is currently lacking, an analysis of structurally related compounds provides a valuable starting point for its toxicological evaluation. Key areas of potential concern include hepatotoxicity via non-genotoxic mechanisms (inferred from acetamide) and the formation of reactive metabolites (a general concern for carboxylic acid-containing drugs). The proposed experimental workflow provides a systematic approach to characterizing the toxicological profile of this compound, starting with in vitro screening and progressing to more comprehensive in vivo studies. Future research should focus on elucidating the metabolic fate of the compound and investigating its potential to induce cell proliferation and form reactive metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a pivotal scaffold in medicinal chemistry. The unique structural and electronic properties of the thiazole ring have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] These derivatives have garnered significant attention from researchers and drug development professionals due to their potential to address a wide range of therapeutic needs, from infectious diseases to cancer and neurodegenerative disorders.[2][3] This technical guide provides an in-depth exploration of the therapeutic potential of thiazole derivatives, focusing on their applications in key disease areas, mechanisms of action, and the experimental methodologies used in their evaluation.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against various cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the targeting of critical signaling pathways that are dysregulated in cancer.[7][8]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant number of thiazole derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[7][8] By targeting key kinases in this pathway, thiazole derivatives can effectively induce apoptosis and inhibit tumor growth.[8][9]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [11] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [11] |
| 2-(2-4-Hydroxybenzylidene)hydrazinyl)-thiazole-4[5H]-one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| 2-(2-4-Hydroxybenzylidene)hydrazinyl)-thiazole-4[5H]-one 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| 4-Chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 | [12] |
| 3-Nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | [12] |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 | [5] |
| Thiazole derivative 7a | MCF-7 (Breast) | 4.75 ± 0.23 | [5] |
| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 6.25 | [13] |
| Pyrazolyl-thiazolidinone 16b | A549 (Lung) | 1.64 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Thiazole derivative stock solutions (in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the vehicle control wells. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular structures.[14][15]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Fungal Ergosterol Biosynthesis
A key mechanism of antibacterial action for some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[14][15][16][17] By targeting the GyrB subunit of this enzyme, these compounds prevent DNA supercoiling, leading to bacterial cell death.
In fungi, certain thiazole derivatives disrupt the integrity of the cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[10][12][18][19] Specifically, they can inhibit the enzyme lanosterol 14α-demethylase, which is a key step in the ergosterol biosynthesis pathway.[10][19]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazole | S. aureus | 6.25 | [7] |
| 2,5-dichloro thienyl-substituted thiazole | E. coli | 12.5 | [7] |
| 2,5-dichloro thienyl-substituted thiazole | A. fumigatus | 6.25 | [7] |
| 2-phenylacetamido-thiazole derivative | B. subtilis | 1.56 | [7] |
| 2-phenylacetamido-thiazole derivative | P. aeruginosa | 6.25 | [7] |
| Benzo[d]thiazole derivative 13 | MRSA | 50 | [8] |
| Benzo[d]thiazole derivative 14 | E. coli | 75 | [8] |
| Benzo[d]thiazole derivative 14 | A. niger | 50 | [8] |
| 2-(2-pyrazolin-1-yl)-thiazole 56 | S. aureus | 8-16 | [20] |
| 2-(2-pyrazolin-1-yl)-thiazole 55 | C. albicans | 32 | [20] |
| Thiazole derivative | C. albicans | 0.008–7.81 | [18] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Thiazole derivative stock solutions (in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum, no drug)
-
Negative control (broth only)
-
Reference antibiotic/antifungal drug
Procedure:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of the thiazole derivatives in the broth medium directly in the 96-well microplate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added to the wells. A color change indicates viable cells.
Antidiabetic Activity
Thiazole derivatives, particularly the thiazolidinedione class, are well-established therapeutic agents for type 2 diabetes.[21][22] They primarily act as insulin sensitizers, improving the body's response to insulin and thereby lowering blood glucose levels.[21]
Mechanism of Action: PPARγ Agonism and α-Glucosidase Inhibition
Many thiazolidinediones are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipocyte differentiation and glucose metabolism.[21] Activation of PPARγ leads to the transcription of genes that enhance insulin sensitivity in adipose tissue, muscle, and the liver.
Other thiazole derivatives have been shown to inhibit α-glucosidase, an enzyme in the small intestine responsible for the breakdown of complex carbohydrates into glucose.[23][24][25][26] By inhibiting this enzyme, these compounds delay carbohydrate digestion and reduce the postprandial rise in blood glucose.
Quantitative Data: Antidiabetic Activity of Thiazole Derivatives
The following table provides the IC50 values for the inhibition of α-glucosidase and α-amylase by various thiazole derivatives.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Hydrazine clubbed thiazole 3c | α-Glucosidase | 1.76 ± 0.01 | [23] |
| Hydrazine clubbed thiazole 3c | α-Amylase | 4.94 | [23] |
| Thiazolidinone-based benzothiazole 4 | α-Glucosidase | 3.50 ± 0.70 | [24] |
| Thiazolidinone-based benzothiazole 5 | α-Amylase | 2.30 ± 0.05 | [24] |
| Thiazolidinone-based benzothiazole 6 | α-Glucosidase | 3.20 ± 0.70 | [24] |
| 1,3,4-thiadiazole derivative 9'b | α-Glucosidase | 3.66 mM | [27] |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one 5a | α-Glucosidase | 5.08 µg/mL | [26] |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one 5a | α-Amylase | 0.21 µg/mL | [26] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
Thiazole derivative stock solutions (in DMSO)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the thiazole derivative solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Start the reaction by adding 20 µL of pNPG solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the thiazole derivative. The IC50 value is determined from a plot of inhibition percentage versus compound concentration.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory disorders.[2][13][28][29][30][31][32][33]
Mechanism of Action: Inhibition of COX and LOX Enzymes
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][28][29][30] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, thiazole derivatives can effectively reduce inflammation.[2][30]
Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives
The following table shows the IC50 values for the inhibition of COX-1, COX-2, and 5-LOX by selected thiazole derivatives.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Thiazole derivative 6l | COX-1 | 5.55 | [30] |
| Thiazole derivative 6l | COX-2 | 0.09 | [30] |
| Thiazole derivative 6l | 5-LOX | 0.38 | [30] |
| 4,5-diarylthiazole 9a | COX-1 | 0.42 | [34] |
| 4,5-diarylthiazole 9a | COX-2 | 10.71 | [34] |
| 4,5-diarylthiazole 9b | COX-1 | 0.32 | [34] |
| 4,5-diarylthiazole 9b | COX-2 | 9.23 | [34] |
| Thiazolidin-4-one THZD1 | COX-2 | 1.9 | [33] |
| Thiazolidin-4-one THZD2 | COX-2 | 2.3 | [33] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
Thiazole derivative suspensions (e.g., in 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Wistar or Sprague-Dawley rats
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the thiazole derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Neuroprotective Activity
Thiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease.[3][35][36][37][38] Their neuroprotective effects are often linked to the inhibition of key enzymes and pathological processes involved in these disorders.[35][38][39]
Mechanism of Action: Inhibition of Acetylcholinesterase and GSK-3β
A primary target for some thiazole derivatives in the context of Alzheimer's disease is acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][9][36][37] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can improve cognitive function.
Another important target is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme that is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease.[22][35][38][39] Inhibition of GSK-3β by thiazole derivatives can reduce tau pathology.
Quantitative Data: Neuroprotective Activity of Thiazole Derivatives
The following table lists the IC50 values for the inhibition of acetylcholinesterase (AChE) by various thiazole derivatives.
| Compound/Derivative | Enzyme | IC50 (nM) | Reference |
| Thiazolylhydrazone 2i | AChE | 28 ± 1 | [1] |
| Thiazolylhydrazone 2g | AChE | 31 ± 1 | [1] |
| Thiazolylhydrazone 2e | AChE | 40 ± 1 | [1] |
| Thiazole-based derivative 10 | AChE | 103.24 | [9][36] |
| Thiazole-based derivative 16 | AChE | 108.94 | [9][36] |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE | 9 | [35] |
| Pyrazoline-thiazole 3f | AChE | 338 | [37] |
| Pyrazoline-thiazole 3g | AChE | 417 | [37] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Materials:
-
Thiazole derivative stock solutions (in DMSO)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the thiazole derivative solution, and 20 µL of AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
DTNB Addition: Add 10 µL of DTNB solution to each well.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the thiazole derivative. The IC50 value is determined from a plot of inhibition percentage versus compound concentration.
Conclusion
Thiazole derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential across a wide range of diseases. Their diverse mechanisms of action, coupled with the potential for chemical modification to optimize potency and selectivity, make them attractive scaffolds for drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel thiazole derivatives will be crucial in translating their preclinical promise into clinically effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase | Semantic Scholar [semanticscholar.org]
- 17. ijpcat.com [ijpcat.com]
- 18. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase [mdpi.com]
- 26. Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer’s Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors [mdpi.com]
- 39. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Acetamido-1,3-thiazole-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Acetamido-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by acetylation and subsequent ester hydrolysis.
Executive Summary
The synthesis of this compound is efficiently achieved through a three-step sequence. The initial step involves the Hantzsch thiazole synthesis, reacting ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then acetylated at the 2-amino position using acetic anhydride to yield ethyl 2-acetamido-1,3-thiazole-4-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired this compound. This methodology provides a reliable route to the target compound with good overall yield.
Data Presentation
The following table summarizes the quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Reactants | Product | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, Thiourea | Ethyl 2-aminothiazole-4-carboxylate | Ethanol | 70-100% | 175-177[1] |
| 2 | Acetylation | Ethyl 2-aminothiazole-4-carboxylate, Acetic Anhydride | Ethyl 2-acetamido-1,3-thiazole-4-carboxylate | Acetic Acid | ~90% (estimated) | Not available |
| 3 | Ester Hydrolysis | Ethyl 2-acetamido-1,3-thiazole-4-carboxylate, Potassium Hydroxide | This compound | Methanol/Water | ~96% | Not available |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This procedure is adapted from the Hantzsch thiazole synthesis.[1]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in 100 mL of 99.9% ethanol.
-
To this solution, add ethyl bromopyruvate (2 mol).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous solution to a pH of 10 by the slow addition of a 2 M NaOH solution.
-
An off-white precipitate of ethyl 2-aminothiazole-4-carboxylate will form.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.
-
Dry the product under vacuum. The expected yield is approximately 70%.[1]
Step 2: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
This protocol is a standard acetylation procedure for 2-aminothiazoles.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1 eq.) in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the precipitate thoroughly with water to remove any residual acetic acid.
-
Dry the product, ethyl 2-acetamido-1,3-thiazole-4-carboxylate, under vacuum.
Step 3: Synthesis of this compound
This procedure is adapted from the hydrolysis of a similar methyl ester.
Materials:
-
Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask, suspend ethyl 2-acetamido-1,3-thiazole-4-carboxylate (1 eq.) in methanol.
-
In a separate beaker, dissolve potassium hydroxide (3 eq.) in water.
-
Add the aqueous KOH solution to the methanolic suspension of the ester.
-
Stir the reaction mixture at room temperature for approximately 2 hours, during which the solid should dissolve.
-
After the reaction is complete (monitored by TLC), wash the solution with methylene chloride to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 3 by the careful addition of dilute hydrochloric acid. This will cause the carboxylic acid to precipitate.
-
Stir the resulting slurry overnight at room temperature to ensure complete precipitation.
-
Isolate the product by filtration.
-
Rinse the solid product with a cold aqueous methanol solution and then with water.
-
Dry the final product, this compound, under high vacuum at ambient temperature. A yield of approximately 96% can be expected.
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
References
Synthesis of Novel 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] The primary method described is the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring.[1] Modifications to this protocol are also presented to allow for the introduction of various substituents at the 2-amino and 5-positions, enabling the creation of diverse compound libraries for drug discovery programs.
Introduction
The 2-amino-1,3-thiazole core is a privileged scaffold found in numerous biologically active compounds with therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The addition of a carboxylic acid moiety at the 4-position further enhances the potential for molecular interactions and provides a handle for further derivatization. This protocol outlines a robust and versatile synthetic strategy for accessing these valuable compounds.
General Reaction Scheme
The synthesis of the 2-amino-1,3-thiazole-4-carboxylic acid backbone is typically achieved through the Hantzsch synthesis, which involves the condensation of an α-haloketone equivalent with a thiourea or a substituted thiourea. For the synthesis of the title compounds, an α-halo-γ-ketoester is commonly employed as the starting material.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
This protocol describes a general one-pot procedure for the synthesis of the foundational scaffold, ethyl 2-amino-1,3-thiazole-4-carboxylate.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Ice-water bath
-
Büchner funnel and filter paper
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
To this solution, add ethyl 3-bromopyruvate (1 mmol).
-
Heat the reaction mixture to 70°C and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry to afford the crude product.
-
The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-aminothiazole-4-carboxylate as a white to pale yellow solid.
Protocol 2: Synthesis of N-Substituted 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives
This protocol allows for the introduction of substituents on the 2-amino group by using a substituted thiourea in the Hantzsch reaction.
Procedure:
-
Follow the same procedure as in Protocol 1, but substitute thiourea with an equimolar amount of the desired N-substituted thiourea (e.g., N-methylthiourea, N-phenylthiourea).
-
The reaction time and temperature may need to be optimized depending on the reactivity of the substituted thiourea.
Protocol 3: Synthesis of 5-Aryl-2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives
This protocol describes a method to introduce an aryl group at the 5-position of the thiazole ring.
Materials:
-
Aromatic aldehyde
-
Dichloroacetic acid
-
Thiourea
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), dichloroacetic acid (1 mmol), and thiourea (1.2 mmol) in a suitable solvent is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1]
Data Presentation
The following table summarizes the synthesis of various 2-amino-1,3-thiazole-4-carboxylic acid derivatives, detailing the substituents, reaction conditions, yields, and melting points.
| Compound ID | R1 | R2 | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 1a | H | H | 2 | 80 | 72 | 178-179 |
| 1b | H | CH₃ | 2 | 80 | - | - |
| 2a | Phenyl | H | 3 | Reflux | 63 | 242-244 |
| 2b | 3-Chlorophenyl | H | 3 | Reflux | 63.3 | 242-244 |
| 2c | Benzyl | H | 3 | Reflux | 68 | 300-302 |
| 3a | H | 2-Bromoacetyl | - | - | 37.2 | 228-230 |
Characterization of Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For ethyl 2-amino-4-methylthiazole-5-carboxylate, characteristic peaks include a triplet for the methyl protons of the ethyl group (~1.2 ppm), a singlet for the methyl group on the thiazole ring (~2.4 ppm), a quartet for the methylene protons of the ethyl group (~4.1 ppm), and a broad singlet for the amino protons (~7.7 ppm). For aryl-substituted derivatives, aromatic protons will appear in the range of 7-8 ppm.[2]
-
¹³C NMR: The carbonyl carbon of the ester or carboxylic acid typically appears around 160-170 ppm. The carbons of the thiazole ring will have distinct chemical shifts. For 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid, characteristic peaks are observed at approximately 128.2, 129.0, 131.4, 133.2, 134.0, 138.2, 163.9, and 166.5 ppm.[2]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3400-3100 cm⁻¹), the C=O stretching of the carboxylic acid or ester (around 1710-1680 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole ring. For 2-amino-5-benzylthiazole-4-carboxylic acid, characteristic peaks are observed at 3465 cm⁻¹ (N-H stretch) and 1711 cm⁻¹ (C=O stretch).[2]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. For methyl 2-amino-5-phenylthiazole-4-carboxylate, the calculated (M+H)⁺ is 235.0541 and the found value is 235.0545.[2]
-
Mandatory Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols: 2-Acetamido-1,3-thiazole-4-carboxylic Acid in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Acetamido-1,3-thiazole-4-carboxylic acid in antimicrobial research. While specific data for this compound is limited in current literature, this document outlines a proposed synthesis, detailed protocols for antimicrobial evaluation, and a summary of the antimicrobial activity of structurally related thiazole derivatives.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar thiazole-4-carboxylic acid and 2-acetamido-thiazole derivatives. The following protocol is a proposed multi-step synthesis.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Thiazolidine-4-carboxylic acid
-
In a 150 mL single-necked flask, dissolve 25.0 g (0.14 mol) of L-cysteine hydrochloride in 20 mL of water.
-
Stir the solution at room temperature for 5 minutes until it becomes clear.
-
Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution and continue the reaction for 8 hours.
-
To the resulting solution, add 13 mL (0.16 mol) of 99% pyridine with stirring, which will cause a white solid to precipitate.
-
Cool the mixture, filter the precipitate, and recrystallize the filter cake from a 1:1 (v/v) solution of water and ethanol.
-
Dry the resulting white needles of thiazolidine-4-carboxylic acid to yield the product[1].
Step 2: Synthesis of Methyl thiazolidine-4-carboxylate
-
This step involves the esterification of the carboxylic acid group. Standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed.
Step 3: Oxidation to Methyl thiazole-4-carboxylate
-
In a 250 mL four-necked flask, combine 3.0 g (0.02 mol) of methyl thiazolidine-4-carboxylate with 175 mL of acetonitrile.
-
Add 30 g (0.35 mol) of manganese dioxide (MnO2) to the mixture.
-
Stir the reaction at 80°C for 48 hours.
-
After cooling, filter the reaction mixture.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain methyl thiazole-4-carboxylate[1].
Step 4: Hydrolysis to Thiazole-4-carboxylic acid
-
To the methyl thiazole-4-carboxylate, add a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution in an ice bath and acidify to a pH of 3 using a hydrochloric acid solution, which will cause a solid to precipitate.
-
Filter the solid, wash with a small amount of water, and dry to obtain thiazole-4-carboxylic acid[1].
Step 5: Acetylation to this compound
-
The final step would involve the acetylation of the 2-amino group (assuming the starting material for a modified synthesis is 2-amino-1,3-thiazole-4-carboxylic acid) or a similar strategy to introduce the acetamido group. A common method involves reacting the 2-amino-thiazole precursor with acetic anhydride.
Experimental Protocols for Antimicrobial Studies
The following are detailed protocols for evaluating the antimicrobial properties of this compound, based on standard methodologies used for other thiazole derivatives.[2][3][4]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 3: Determination of Antimicrobial Activity by Agar Disk Diffusion Method
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Prepare a standardized microbial inoculum as described in the broth microdilution method.
-
Evenly swab the entire surface of the agar plate with the standardized inoculum.
-
-
Application of Compound:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
-
Quantitative Data on Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains, providing a comparative context for the potential efficacy of this compound.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | 50-75 | [3] |
| Benzo[d]thiazole derivatives | Escherichia coli | 50-75 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Bacillus subtilis | 28.8 µM | [5] |
| Thiazolin-4-one derivatives | Gram-positive bacteria | - | [5] |
| Oxothiazole derivatives | Staphylococcus aureus | 50-200 | |
| Oxothiazole derivatives | Streptococcus agalactiae | 25-100 |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzo[d]thiazole derivatives | Aspergillus niger | 50-75 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Aspergillus niger | 16.2 µM | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Candida albicans | 15.3 µM | [5] |
| Heteroaryl(aryl) thiazole derivatives | Fungal strains | 0.06-0.47 | [6] |
Visualizations
Proposed Mechanism of Action
Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, primarily involving the inhibition of essential bacterial enzymes. A potential mechanism of action for this compound could involve the inhibition of bacterial cell wall synthesis or DNA replication.
References
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
Application of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Derivatives in Cancer Research
Application Note
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential in cancer therapy.[1][2] While direct anticancer activity of 2-Acetamido-1,3-thiazole-4-carboxylic acid is not extensively documented in publicly available literature, various structurally related derivatives have been synthesized and evaluated for their efficacy against a range of cancer cell lines. These studies highlight the therapeutic promise of the thiazole core and provide a foundation for the future development of novel anticancer agents.
This document summarizes the anticancer activities of selected 2-acetamido-thiazole and 2-amino-thiazole-4-carboxylic acid derivatives, detailing their inhibitory effects on cancer cell proliferation and outlining the experimental protocols used to determine these activities. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Key Derivatives and Their Anticancer Activity
Several studies have focused on modifying the core structure of 2-aminothiazole and 2-acetamidothiazole to enhance their anticancer properties. The following tables summarize the in vitro cytotoxic activities of representative derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of 2-Phenylthiazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 3-fluoro analog | T47D (Breast) | < 10 |
| Caco-2 (Colorectal) | < 10 | |
| HT-29 (Colon) | < 10 |
Data extracted from a study on 2-phenylthiazole-4-carboxamide derivatives, which are structurally related to the topic compound.[3]
Table 2: Anticancer Activity of Thiazole-2-acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 10a | PC-3 (Prostate) | 7 ± 0.6 |
| MCF-7 (Breast) | 4 ± 0.2 | |
| IV | Four human cancer cell lines (unspecified) | 2.00 ± 0.12 |
These compounds are derivatives of thiazole-2-acetamide and have shown potent activity as tubulin polymerization inhibitors.[4]
Table 3: Anticancer Activity of 2-(hydrazinyl)-1,3-thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3c | MCF-7 (Breast) | 13.66 |
| 4 | MCF-7 (Breast) | 5.73 |
| MDA-MB-231 (Breast) | 12.15 |
These derivatives were investigated for their antiproliferative activity against breast cancer cell lines.[5]
Signaling Pathways and Mechanisms of Action
Thiazole derivatives exert their anticancer effects through various mechanisms of action. One of the key pathways identified involves the inhibition of tubulin polymerization, which is crucial for cell division.[4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Another important target for thiazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] Inhibition of VEGFR-2 can block angiogenesis, the process by which new blood vessels are formed, thereby cutting off the nutrient supply to tumors and inhibiting their growth and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thiazole derivatives' anticancer activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of test compounds on tubulin polymerization.
Principle: This assay measures the change in light scattering or fluorescence as tubulin polymerizes into microtubules in the presence or absence of the test compound.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP.
-
Compound Addition: Add the thiazole derivative at various concentrations or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer with a temperature-controlled cuvette holder.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples with the control to determine the extent of inhibition.
VEGFR-2 Kinase Assay
Objective: To determine the inhibitory activity of test compounds against VEGFR-2 kinase.
Principle: This is typically a biochemical assay that measures the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence of ATP. Inhibition is quantified by measuring the decrease in substrate phosphorylation.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
While direct evidence for the anticancer application of this compound is limited, the broader class of thiazole derivatives represents a promising area for cancer research. The data and protocols presented here for structurally related compounds provide a valuable resource for scientists working on the design and development of novel thiazole-based anticancer agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetamido-1,3-thiazole-4-carboxylic acid derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The thiazole ring is a key structural motif found in numerous clinically approved drugs and biologically active molecules, conferring a wide range of pharmacological activities.[1][2][3] These derivatives have demonstrated promising in vitro activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][4][5][6] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this class of compounds, facilitating further research and development in medicinal chemistry.
Data Presentation: Summary of In Vitro Activities
The following tables summarize the quantitative data from various in vitro studies on this compound derivatives and related thiazole compounds.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4i | SaOS-2 (Osteosarcoma) | Not Specified | 0.190 ± 0.045 µg/mL | [7] |
| 4d | SaOS-2 (Osteosarcoma) | Not Specified | 0.212 ± 0.006 µg/mL | [7] |
| 4b | SaOS-2 (Osteosarcoma) | Not Specified | 0.214 ± 0.009 µg/mL | [7] |
| 6d | K563 (Leukemia) | Not Specified | Comparable to Dasatinib | [8] |
| 6d | MCF-7 (Breast Cancer) | Not Specified | 20.2 | [8] |
| 6d | HT-29 (Colon Cancer) | Not Specified | 21.6 | [8] |
| 4c | MCF-7 (Breast Cancer) | MTT Assay | Not specified, but showed antiproliferative activity | [9] |
| 4c | HepG2 (Liver Cancer) | MTT Assay | Not specified, but showed antiproliferative activity | [9] |
| 22 | HepG2 (Liver Cancer) | MTT Assay | 2.04 ± 0.06 | [10] |
| 22 | MCF-7 (Breast Cancer) | MTT Assay | 1.21 ± 0.04 | [10] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 17a | Salmonella typhimurium | Not Specified | 0.49 | [11] |
| 7 | Salmonella typhimurium | Not Specified | Not specified, but showed high reactivity | [11] |
| 13 | Salmonella typhimurium | Not Specified | Not specified, but showed high reactivity | [11] |
| 43a | S. aureus | Not Specified | 16.1 µM | [12] |
| 43a | E. coli | Not Specified | 16.1 µM | [12] |
| 37c | Various Bacteria | Not Specified | 46.9 - 93.7 | [12] |
| 37c | Various Fungi | Not Specified | 5.8 - 7.8 | [12] |
| 4b | Six Fungal Strains | Not Specified | >50% activity at 50 µg/mL | [4][5] |
| 4i | Six Fungal Strains | Not Specified | >50% activity at 50 µg/mL | [4][5] |
| 15 | Gram-positive bacteria | Not Specified | 1.95–15.62 | [13] |
Table 3: Enzyme Inhibition Activity of Thiazole Derivatives
| Compound ID | Enzyme | Inhibition Parameter | Value (µM) | Reference |
| 2f | COX-2 | % Inhibition at 5 µM | 53.9% | [14] |
| 2h | COX-2 | % Inhibition at 5 µM | 81.5% | [14] |
| 1 | COX-2 | % Inhibition at 10 µM | 88% | [15] |
| 9 | COX-1 | % Inhibition at 10 µM | 85% | [15] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki | 0.008 ± 0.001 | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki | 0.124 ± 0.017 | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki | 0.129 ± 0.030 | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki | 0.083 ± 0.041 | [6] |
| 22 | VEGFR-2 | IC50 | 0.079 | [10] |
Experimental Protocols
In Vitro Anticancer Activity
a. MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of the synthesized thiazole derivatives on various cancer cell lines.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, SaOS-2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin, Staurosporine)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
b. VEGFR-2 Kinase Inhibition Assay
This assay evaluates the inhibitory potential of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[10]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Thiazole derivatives
-
Detection antibody
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compounds at various concentrations, and the substrate peptide in the kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
In Vitro Antimicrobial Activity
a. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the thiazole derivatives against various bacterial and fungal strains.[16]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Thiazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
b. Agar Well Diffusion Method
This method is used for preliminary screening of the antimicrobial activity.[17]
Materials:
-
Mueller-Hinton Agar plates
-
Bacterial or fungal strains
-
Sterile cork borer
-
Thiazole derivatives
-
Standard antimicrobial agents
Procedure:
-
Lawn Culture: Prepare a lawn culture of the test microorganism on the agar plates.
-
Well Creation: Create wells of a specific diameter using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining the anticancer activity of thiazole derivatives using the MTT assay.
Signaling Pathway for VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-acetamido-1,3-thiazole derivatives.
General Protocol for Antimicrobial Susceptibility Testing
Caption: General workflow for in vitro antimicrobial susceptibility testing of thiazole derivatives.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Characterization of 2-Acetamido-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetamido-1,3-thiazole-4-carboxylic acid is a heterocyclic compound incorporating a thiazole ring, an amide, and a carboxylic acid functional group. Thiazole derivatives are known for their wide range of biological activities, making them important scaffolds in medicinal chemistry and drug discovery.[1][2] Accurate structural characterization is a critical first step in the research and development of any new chemical entity. This document provides detailed protocols for the characterization of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for elucidating molecular structure.
Molecular Structure
The chemical structure of this compound is presented below. The key functional groups—carboxylic acid, amide, and the thiazole ring—each provide distinct spectroscopic signatures.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.
Predicted IR Absorption Data
The key functional groups in the target molecule have characteristic absorption bands. The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer, is expected to cause significant broadening of the O-H stretch.[3][4][5]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O–H stretch | 2500–3300 | Broad, Strong | Very broad due to hydrogen bonding, often overlapping C-H stretches.[4][5] |
| Amide | N–H stretch | 3100–3300 | Medium | |
| Acetyl Group | C–H stretch | 2850–3000 | Medium to Weak | Aliphatic C-H stretching. |
| Carboxylic Acid | C=O stretch | 1700–1725 | Strong, Sharp | Position indicates a hydrogen-bonded dimer.[3] |
| Amide (Amide I) | C=O stretch | 1650–1680 | Strong, Sharp | |
| Thiazole Ring | C=N & C=C stretch | 1550–1620 | Medium to Strong | Aromatic and heteroaromatic ring stretches.[6] |
| Amide (Amide II) | N–H bend | 1510–1550 | Medium | |
| Carboxylic Acid | C–O stretch | 1210–1320 | Medium |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Sample Analysis:
-
Lower the press arm to apply firm and consistent pressure on the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: Label the significant peaks and compare the obtained wavenumbers with the expected values to confirm the presence of the key functional groups.
-
Cleaning: Thoroughly clean the ATR crystal and press arm with a suitable solvent (e.g., isopropanol) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Spectral Data
The expected chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid is expected to be significantly downfield.[5][7] A polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable protons of the amide and carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| –COOH | 12.0–13.5 | Singlet | 1H | Broad signal, chemical shift is concentration-dependent.[5] |
| –NHCO– | 10.0–11.0 | Singlet | 1H | Broad signal due to quadrupole broadening and exchange. |
| Thiazole H-5 | 8.0–8.5 | Singlet | 1H | Deshielded by the adjacent sulfur atom and the carboxyl group. |
| –COCH₃ | 2.1–2.4 | Singlet | 3H | Typical chemical shift for an acetyl group attached to a nitrogen atom. |
Predicted ¹³C NMR Spectral Data
The carbon chemical shifts are indicative of their hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.[5][7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Amide C=O | 168–172 | Typical range for an amide carbonyl. |
| Carboxylic C=O | 162–166 | |
| Thiazole C2 | 158–162 | Carbon atom between two heteroatoms (N and S) and attached to the amide. |
| Thiazole C4 | 140–145 | Carbon attached to the carboxylic acid group. |
| Thiazole C5 | 115–120 | |
| Acetyl –CH₃ | 22–25 | Aliphatic carbon of the acetyl group. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the sample temperature, typically 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).
-
Set the spectral width to cover the expected range (e.g., 0 to 15 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).
-
Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
-
Assign the ¹³C peaks based on their chemical shifts and comparison with predicted values.
-
Experimental Workflow Visualization
The overall workflow for the spectroscopic characterization is outlined below.
Caption: Workflow for spectroscopic characterization.
Conclusion
The combined application of FTIR and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. FTIR confirms the presence of all key functional groups (carboxylic acid, amide, thiazole), while ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of the atoms, confirming the complete molecular structure. These protocols serve as a standard methodology for the structural verification of this compound and can be adapted for related derivatives in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Developing Anti-inflammatory Agents from 4-Benzyl-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro, and in vivo evaluation of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. The protocols are based on established methodologies and findings from peer-reviewed research, offering a framework for the discovery and development of novel therapeutics in this chemical class.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. A key strategy in the development of anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). 4-Benzyl-1,3-thiazole derivatives have emerged as a promising scaffold for designing potent anti-inflammatory agents, inspired by dual COX/LOX inhibitors like Darbufelone.[1][2][3] This document outlines the synthetic route to these compounds and the experimental procedures to assess their anti-inflammatory efficacy.
Data Presentation
The anti-inflammatory activity of two series of 4-benzyl-1,3-thiazole derivatives, aryl amino (RS11-RS23) and carbalkoxy amino (RS31-RS43) analogs, was evaluated using the carrageenan-induced paw edema model in rats. The results are summarized below.
Table 1: In Vivo Anti-inflammatory Activity of Aryl Amino 4-Benzyl-1,3-thiazole Derivatives (RS11-RS23)
| Compound ID | R1 | R2 | % Inhibition of Paw Edema (at 5h) |
| RS11 | Phenyl | p-OCH3 | 35.2 ± 2.15 |
| RS12 | Phenyl | H | 30.8 ± 1.89 |
| RS13 | Phenyl | p-Cl | 25.6 ± 1.76 |
| RS21 | p-Cl Phenyl | p-OCH3 | 28.4 ± 1.98 |
| RS22 | p-Cl Phenyl | H | 22.1 ± 1.54 |
| RS23 | p-Cl Phenyl | p-Cl | 18.9 ± 1.33 |
| Indomethacin | - | - | 65.4 ± 3.12 |
Data sourced from Sharma, R. N., et al. (2009).[4]
Table 2: In Vivo Anti-inflammatory Activity of Carbalkoxy Amino 4-Benzyl-1,3-thiazole Derivatives (RS31-RS43)
| Compound ID | R1 | R2 | % Inhibition of Paw Edema (at 5h) |
| RS31 | Carbethoxy | p-OCH3 | 60.8 ± 1.45 |
| RS32 | Carbethoxy | H | 38.7 ± 2.01 |
| RS33 | Carbethoxy | p-Cl | 44.4 ± 2.43 |
| RS41 | Carbmethoxy | p-OCH3 | 55.3 ± 1.67 |
| RS42 | Carbmethoxy | H | 33.1 ± 1.95 |
| RS43 | Carbmethoxy | p-Cl | 40.2 ± 2.11 |
| Indomethacin | - | - | 65.4 ± 3.12 |
Data sourced from Sharma, R. N., et al. (2009).[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyl-1,3-thiazole Derivatives
This protocol describes a general method for the synthesis of 2-amino-4-benzyl-5-(substituted benzoyl)-1,3-thiazole derivatives, followed by derivatization of the 2-amino group. This is based on the Hantzsch thiazole synthesis.[1][5]
Step 1: Synthesis of α-Bromo Ketone Intermediate
-
To a solution of a substituted benzoyl chloride (1 equivalent) and benzyl cyanide (1 equivalent) in a suitable solvent (e.g., dry toluene), add a strong base (e.g., sodium ethoxide) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude ketone in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1 equivalent) dropwise at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the α-bromo ketone (1 equivalent) and a substituted thiourea (e.g., N-carbethoxythiourea for the carbalkoxy series) (1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 4-benzyl-1,3-thiazole derivative.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Use healthy adult Wistar albino rats (150-200 g) of either sex. House the animals under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives Indomethacin (10 mg/kg, p.o.). The test groups receive the synthesized compounds at a specific dose (e.g., 50 mg/kg, p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol provides a method for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[6][7][8]
-
Reagents and Materials: COX-1 and COX-2 enzymes, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, arachidonic acid (substrate), colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and a 96-well microplate reader.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the test compound at various concentrations. For the control, add the vehicle. c. Add heme and then the COX-1 or COX-2 enzyme to each well. d. Pre-incubate the plate at 37°C for 10 minutes. e. Add the colorimetric substrate to all wells. f. Initiate the reaction by adding arachidonic acid. g. Immediately read the absorbance at a specific wavelength (e.g., 590 nm) for a set period.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Protocol 4: Measurement of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the effect of the compounds on the production of pro-inflammatory cytokines in a cell-based model.[9][10][11]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Treatment: a. Seed the RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Cytokine Measurement (ELISA): a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production by the test compounds compared to the LPS-stimulated control. Calculate the IC50 values.
Visualizations
Signaling Pathway
Caption: Dual inhibition of COX and 5-LOX pathways by 4-Benzyl-1,3-thiazole derivatives.
Experimental Workflow
Caption: Workflow for the development of 4-Benzyl-1,3-thiazole anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Caption: Key structure-activity relationships for 4-Benzyl-1,3-thiazole derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Kyungheechunggan-tang suppresses inflammatory cytokines and fibrotic genes in LPS-induced RAW 264.7 cells and LX-2 cells [jkom.org]
- 10. 2.10. Measurement of NO, TNF-α, and IL-6 Levels in Cell Culture Supernatants of LPS-Stimulated RAW264.7 Cells [bio-protocol.org]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 2-Acetamido-1,3-thiazole-4-carboxylic Acid and its Derivatives
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-Acetamido-1,3-thiazole-4-carboxylic acid and related thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of these compounds as potential therapeutic agents.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4][5][6][7][8] Derivatives of the thiazole nucleus have demonstrated significant potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3][4][5][6][7][9][10][11][12][13][14][15] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][3] This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
This document outlines the general workflow and specific protocols for performing molecular docking studies on this compound, a representative thiazole derivative. While specific studies on this exact molecule are not extensively reported, the methodologies described herein are based on numerous studies of similar thiazole-containing compounds.
Potential Therapeutic Targets
Based on the biological activities reported for various thiazole derivatives, several protein targets can be considered for molecular docking studies of this compound.
Table 1: Potential Protein Targets for Thiazole Derivatives
| Therapeutic Area | Protein Target | PDB ID (Example) | Rationale |
| Antibacterial | DNA Gyrase B | 1KZN | Thiazole derivatives have shown inhibitory activity against bacterial DNA gyrase.[8][11] |
| Penicillin-Binding Proteins (PBPs) | - | Thiazoles are core structures in some antibiotics and can interact with PBPs.[3][5] | |
| Glucosamine-6-phosphate synthase | - | Identified as a target for antimicrobial thiazole derivatives.[16] | |
| Antifungal | Sterol 14α-demethylase | - | A key enzyme in fungal ergosterol biosynthesis, targeted by azole antifungals.[3] |
| Anti-inflammatory | Cyclooxygenase (COX-1 & COX-2) | - | Thiazole derivatives have been investigated as COX inhibitors.[10][15] |
| Anticancer | Protein Kinases (e.g., CK2) | - | Thiazole-based compounds have shown inhibitory effects on various protein kinases involved in cancer.[7] |
| Human Colon Carcinoma (HCT-116) related proteins | - | Thiazole derivatives have shown cytotoxic activity against this cell line.[2] |
Experimental Protocols
Protocol 1: Ligand and Protein Preparation
This protocol details the necessary steps to prepare the this compound ligand and the target protein for molecular docking.
1. Ligand Preparation:
- Step 1: 2D Structure Generation. Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or Marvin Sketch.
- Step 2: 3D Structure Generation and Optimization. Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro, PyMOL, or online tools.
- Step 3: File Format Conversion. Save the optimized 3D structure in a suitable format for docking, such as .pdb or .mol2. For use with AutoDock Tools, conversion to .pdbqt format is necessary, which includes adding Gasteiger charges and defining rotatable bonds.
2. Protein Preparation:
- Step 1: Protein Structure Retrieval. Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
- Step 2: Pre-processing. Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file. If the protein is a multimer, retain the biologically relevant unit.
- Step 3: Protonation and Charge Assignment. Add polar hydrogens to the protein structure and assign appropriate charges. This is a critical step for accurate electrostatic interaction calculations.
- Step 4: File Format Conversion. Convert the prepared protein structure to the .pdbqt format for use with AutoDock Vina.
Protocol 2: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking using the widely used software, AutoDock Vina.
1. Grid Box Definition:
- Step 1: Identify the Binding Site. The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature review and binding site prediction tools.
- Step 2: Define the Grid Box. A grid box defines the search space for the docking algorithm. The size and center of the grid box should be set to encompass the entire binding site. This is typically done interactively using AutoDock Tools.
2. Docking Simulation:
- Step 1: Configuration File. Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
- Step 2: Run AutoDock Vina. Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.
- Step 3: Output Analysis. AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
3. Post-Docking Analysis:
- Step 1: Visualization. Visualize the docked poses of the ligand within the protein's binding site using software like PyMOL or Discovery Studio.
- Step 2: Interaction Analysis. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the best-ranked pose.
Data Presentation
The results of molecular docking studies are typically presented in a tabular format to facilitate comparison.
Table 2: Example Docking Results of Thiazole Derivatives against Various Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Thiazole Derivative 1 | DNA Gyrase | -9.2 | - | [11] |
| Thiazole Derivative 2 | DNA Gyrase | -6.4 | - | [11] |
| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one (2j) | 1KZN | -6.8 | - | [17] |
| Chloramphenicol (Standard) | 1KZN | -7.4 | - | [17] |
Table 3: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Azo-thiazole derivative 3a | Staphylococcus aureus | 10 | [4] |
| Azo-thiazole derivative 3c | Staphylococcus aureus | 10 | [4] |
| Azithromycin (Standard) | Staphylococcus aureus | 40 | [4] |
| Thiazole coumarin derivative 5a | Staphylococcus aureus | 62.5 | [1] |
| Thiazole coumarin derivative 5a | Escherichia coli | 62.5 | [1] |
| Thiazole derivative 13a | Escherichia coli | 93.7 | [11] |
| Thiazole derivative 13a | Pseudomonas aeruginosa | 62.5 | [11] |
| Thiazole derivative 13a | Staphylococcus aureus | 46.9 | [11] |
| Thiazole derivative 13a | Bacillus subtilis | 62.5 | [11] |
| Thiazole derivative 13a | Candida albicans | 7.8 | [11] |
| Thiazole derivative 13a | Aspergillus flavus | 5.8 | [11] |
Visualizations
The following diagrams illustrate the workflow and key concepts in molecular docking studies.
References
- 1. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 15. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. impactfactor.org [impactfactor.org]
Application Notes and Protocols: 2-Acetamido-1,3-thiazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-1,3-thiazole-4-carboxylic acid is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antifungal, anti-inflammatory, and anticancer activities.[1][2] The presence of both a carboxylic acid and an acetamido group provides two reactive sites for chemical modification, allowing for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel carboxamide derivatives, with a focus on their potential as enzyme inhibitors.
Key Application: Synthesis of Thiazole Carboxamides
A primary application of this compound is its use in the synthesis of N-substituted carboxamides. The amide bond is a fundamental linkage in many pharmaceutical agents. The general approach involves the coupling of the carboxylic acid moiety with a variety of primary and secondary amines, facilitated by standard peptide coupling reagents. These reactions are typically high-yielding and tolerant of a wide range of functional groups.
General Reaction Scheme: Amide Coupling
Caption: General workflow for the synthesis of thiazole carboxamides.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous thiazole carboxamides and can be applied to this compound.
Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling
This protocol is highly effective for the coupling of various amines, including those that are electron-deficient.
Materials:
-
This compound
-
Substituted amine (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equivalent)
-
4-Dimethylaminopyridine (DMAP) (1.0 equivalent)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a stirred solution of the desired amine (1.0 equiv) in acetonitrile, add this compound (1.2 equiv).
-
To this mixture, add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Stir the resulting mixture at 23 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Data Presentation: Synthesis of Thiazole Carboxamide Derivatives
The following table summarizes the yields of various amide derivatives synthesized from a thiazole carboxylic acid using the EDC/HOBt/DMAP protocol. While the original study did not use the 2-acetamido substituted variant, these results provide a strong indication of the expected efficiency of the reaction.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline Derivative 2a | Thiazole Carboxamide 3b | 80 |
| 2 | Biphenylamine 2b | Thiazole Carboxamide 3f | 93 |
| 3 | 4-t-Butylaniline 2c | Thiazole Carboxamide 3h | 58 |
Application in Drug Discovery: Targeting Fungal Succinate Dehydrogenase
Thiazole carboxamides have emerged as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3] Inhibition of SDH disrupts fungal respiration, leading to cell death. This makes SDH an attractive target for the development of novel fungicides.
Signaling Pathway: Inhibition of Fungal Respiration
References
- 1. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides of 2-furancarboxylic acid are pivotal structural motifs in medicinal chemistry and materials science.[1] These compounds exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The furan ring serves as a versatile bioisostere, imparting unique physicochemical characteristics to molecules.[1] This document provides detailed protocols for three robust methods for the synthesis of 2-furancarboxamides: activation of the carboxylic acid using coupling agents, conversion to the acyl chloride intermediate, and microwave-assisted synthesis for accelerated reaction times.[1]
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for the synthesis of various N-substituted 2-furancarboxamides, categorized by the synthetic method employed. This data is intended to guide the selection of the most appropriate method based on the desired product, available resources, and required yield.
Method 1: Amide Synthesis via Coupling Agents [1]
This method involves the in-situ activation of 2-furancarboxylic acid with a coupling agent, followed by the addition of an amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-hydroxybenzotriazole (HOBt), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]
| Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) | Purity |
| Aniline | EDC, HOBt, DMAP | CH₃CN | 18 | 80 | >95% |
| 4-Aminophenol | EDC | DCM | - | 74.4 | >95% |
| Benzylamine | TBTU, DIPEA | DMF | - | 73-82 | >95% |
| Diethylamine | TBTU, DIPEA | DMF | - | 73-82 | >95% |
| Piperidine | TBTU, DIPEA | DMF | - | 73-82 | >95% |
Method 2: Amide Synthesis via 2-Furoyl Chloride [1]
This classic, often high-yielding method involves converting 2-furancarboxylic acid to the more reactive 2-furoyl chloride, which is then reacted with the desired amine.[1]
| Amine | Acyl Chloride Activator | Solvent | Reaction Time (h) | Yield (%) | Purity |
| Various Amines | SOCl₂ | Toluene (optional) | 1-2 (for acyl chloride) | 70-90 (overall) | >95% |
| Various Amines | Oxalyl Chloride | DCM | 1-4 (for amidation) | High | >95% |
Method 3: Microwave-Assisted Amide Synthesis
Microwave irradiation can significantly accelerate the amidation reaction, often leading to higher yields in shorter reaction times.[2]
| Amine | Coupling System/Conditions | Solvent | Reaction Time (min) | Yield (%) | Purity |
| Furfurylamine | EDC | DCM | 5-15 | Good to Very Good | >95% |
| Furfurylamine | DMT/NMM/TsO⁻ | DCM | 5-15 | Good to Very Good | >95% |
Experimental Protocols
Method 1: Amide Synthesis using EDC/HOBt Coupling Agents
This protocol describes the amidation of 2-furancarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as the coupling system.[3]
Materials:
-
2-Furancarboxylic acid
-
Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-furancarboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add the amine (1.0-1.2 eq) and HOBt (1.1 eq) to the solution.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Slowly add EDC (1.1 eq) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Amide Synthesis via 2-Furoyl Chloride
This two-part protocol involves the initial conversion of 2-furancarboxylic acid to 2-furoyl chloride, followed by its reaction with an amine.[3]
Part A: Synthesis of 2-Furoyl Chloride [1]
Materials:
-
2-Furancarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Catalytic amount of DMF (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place 2-furancarboxylic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-3.0 eq) at 0°C, either neat or in a solvent such as toluene. A catalytic amount of DMF can be added.[3]
-
Allow the mixture to warm to room temperature and then heat to reflux (approximately 80-100 °C) for 1-2 hours, or until the evolution of gas ceases.[3]
-
Remove the excess thionyl chloride by distillation or under reduced pressure.[3]
-
The crude 2-furoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part B: Amidation of 2-Furoyl Chloride [1]
Materials:
-
2-Furoyl chloride
-
Amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-furoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.[1]
Method 3: Microwave-Assisted Amide Synthesis
This protocol utilizes microwave irradiation to accelerate the amidation process.[1]
Materials:
-
2-Furancarboxylic acid
-
Amine
-
Coupling agent (e.g., EDC) or catalyst (optional)
-
Solvent (if not solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-furancarboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).
-
If using a coupling agent or catalyst, add it to the mixture at this stage. For solvent-free conditions, ensure the reactants are well-mixed.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for 2-furancarboxylic acid amidation.
Caption: Troubleshooting logic for low-yield amidation reactions.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 2-Acetamido-1,3-thiazole-4-carboxylic acid synthesis"
Technical Support Center: Synthesis of 2-Acetamido-1,3-thiazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Temperature: The reaction may be temperature-sensitive. If the reaction is conducted at room temperature, a significant increase in yield may be achieved by heating the reaction mixture to reflux.[1] Conversely, excessively high temperatures can lead to degradation of reactants or products.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). However, extending the reaction time indefinitely does not always improve the yield and may lead to the formation of byproducts.[2]
-
Reagent Stoichiometry: The molar ratio of the starting materials is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to side reactions. It is recommended to start with equimolar amounts and then systematically vary the ratios to find the optimal conditions.[1]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol and acetic acid have been shown to be effective for the synthesis of similar thiazole derivatives.[1][2] If you are experiencing low yields, consider screening a panel of solvents with varying properties.
-
Catalyst: The presence and amount of a catalyst, such as a base like triethylamine, can be critical for facilitating the reaction.[2] Ensure the catalyst is fresh and added in the correct proportion.
Q2: I am observing the formation of significant side products. How can I improve the reaction's selectivity?
A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Control of pH: For the final hydrolysis step to yield the carboxylic acid, the pH must be carefully controlled. It is often necessary to acidify the reaction mixture to a specific pH range (e.g., pH 2-3) to precipitate the desired product while keeping impurities dissolved.[3][4]
-
Temperature Management: As mentioned for yield, temperature control is vital. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of undesired byproducts.
-
Purification Method: If side products are unavoidable, an effective purification strategy is essential. Recrystallization from a suitable solvent system is a common and effective method for purifying the final product.[5] Column chromatography may be necessary for difficult separations.
Q3: The final product is difficult to isolate from the reaction mixture. What can I do?
A3: Isolation difficulties can arise from the product's solubility or physical form.
-
Precipitation and Filtration: Adjusting the pH of the aqueous solution after hydrolysis is a key step to induce precipitation of the carboxylic acid.[3][4] Cooling the solution after pH adjustment can further decrease the product's solubility and improve recovery by filtration.[4]
-
Washing: After filtration, washing the solid product with cold water or an appropriate solvent can remove residual impurities.[4]
-
Extraction: If the product does not readily precipitate, liquid-liquid extraction with a suitable organic solvent may be an alternative isolation method. This would be followed by drying the organic phase and removing the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[6][7] For this compound, this would likely involve the reaction of a suitable α-haloketone equivalent with N-acetylthiourea. An alternative route could start from L-cysteine and formaldehyde to build the thiazolidine ring, followed by oxidation and other functional group manipulations.[5]
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The most critical parameters to optimize are typically the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and any catalysts.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents, such as α-haloketones, can be lachrymatory and corrosive. The reactions should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of the synthesized this compound should be confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][7] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.[3]
Data Presentation
Table 1: Summary of Key Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| Solvent | Ethanol | Acetic Acid | Dimethylformamide (DMF) | Varying reaction rates and yields. Ethanol and acetic acid are good starting points. | [1][2] |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures generally increase reaction rate and yield, but can also promote side reactions. | [1] |
| Catalyst | None | Triethylamine (TEA) | Pyridine | A base catalyst is often required to facilitate the cyclization step. | [2] |
| Reactant Ratio (Thioamide:Haloketone) | 1:1 | 1.2:1 | 1:1.2 | Optimizing the stoichiometry can improve the yield by ensuring the complete conversion of the limiting reagent. | [1][2] |
| Hydrolysis pH | 1 | 3 | 5 | Affects the precipitation and isolation of the final carboxylic acid product. A pH of around 2-3 is often optimal. | [3][4] |
Experimental Protocols
Proposed Synthesis of this compound via Hantzsch Synthesis
This protocol is a generalized procedure based on established methods for similar compounds and should be optimized for specific experimental setups.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetylthiourea (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Reactants: To this solution, add ethyl 2-chloroacetoacetate (1.0-1.2 eq.) and a catalytic amount of triethylamine (e.g., 2 drops).[2]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude ethyl 2-acetamido-1,3-thiazole-4-carboxylate may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Hydrolysis: The crude ester is then subjected to hydrolysis. This can be achieved by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide.[3][5]
-
Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to approximately 3 with a dilute acid (e.g., HCl).[3][5] The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"troubleshooting low yield in 2-Acetamido-1,3-thiazole-4-carboxylic acid synthesis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields during the synthesis of 2-Acetamido-1,3-thiazole-4-carboxylic acid.
Synthesis Overview
The most common and established method for synthesizing the 2-acetamido-1,3-thiazole core is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this typically means reacting an ethyl 2-halo-3-oxobutanoate with N-acetylthiourea, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: General Hantzsch synthesis pathway for the target molecule.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low product yield.
Q1: My final yield is very low. What are the most common culprits in the Hantzsch synthesis step?
Low yields often trace back to one of three areas: purity of starting materials, suboptimal reaction conditions, or inefficient workup and purification. The Hantzsch synthesis is sensitive to steric and electronic factors, and impurities can significantly hinder the reaction.[5]
Q2: How critical is the purity of my starting materials (ethyl bromopyruvate and N-acetylthiourea)?
The purity is extremely critical.
-
Ethyl bromopyruvate: This reagent is a lachrymator and can decompose upon storage, releasing HBr. The presence of acid can alter the reaction pathway.[6] It is advisable to use freshly distilled or newly purchased ethyl bromopyruvate.
-
N-acetylthiourea: Impurities in the thioamide can lead to a host of side products. Ensure it is fully dry and free of any starting materials from its own synthesis.
Q3: What are the optimal reaction conditions (solvent, temperature, time) for the initial condensation reaction?
The optimal conditions can vary, but a common starting point is refluxing in a polar protic solvent like ethanol.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Over-refluxing can lead to decomposition and side product formation.
| Parameter | Condition | Rationale / Potential Issue if Suboptimal |
| Solvent | Ethanol, Methanol | Provides good solubility for reactants. Using a less polar solvent may result in poor solubility and slow reaction rates. |
| Temperature | Reflux (approx. 78°C for Ethanol) | Provides the necessary activation energy. Temperatures that are too high can promote side reactions and decomposition. Temperatures that are too low will result in an incomplete reaction. |
| Reaction Time | 2-6 hours (Monitor by TLC) | Insufficient time leads to unreacted starting materials. Excessive time can increase the formation of impurities. |
| pH | Neutral to slightly basic | The reaction is often performed without an added base. Strongly acidic conditions can lead to undesired side products or hydrolysis of the acetamido group.[6] Some modern variations use catalysts to improve yields under milder conditions.[3][8] |
Q4: I'm seeing multiple spots on my TLC plate besides the product. What are the likely side reactions?
Side reactions are a common cause of low yield. The primary competing reaction is the formation of an isomeric thiazole if the thioamide is not symmetric. Other possibilities include self-condensation of the bromopyruvate or decomposition.
Caption: Potential side reactions that can lower the yield.
Q5: The second step, hydrolyzing the ester to a carboxylic acid, is proving difficult. What should I try?
The saponification (hydrolysis) of the ethyl ester is typically straightforward but can have pitfalls.
-
Incomplete Hydrolysis: If the reaction does not go to completion, you will have a mixture of the ester and the carboxylate salt. Ensure you are using a sufficient excess of base (e.g., 1.5-2.0 equivalents of NaOH or KOH) and allowing enough reaction time. Heating can facilitate the reaction.
-
Product Precipitation: The sodium or potassium salt of the carboxylic acid may be soluble in the aqueous/alcoholic mixture. The final product is obtained by acidifying the solution to a pH of ~2-3, which protonates the carboxylate and causes the carboxylic acid to precipitate.[9]
-
Purification Loss: The final product is often purified by recrystallization. Ensure the correct solvent is used to avoid significant loss of the product in the mother liquor.
Detailed Experimental Protocol
This protocol is a representative procedure based on the Hantzsch thiazole synthesis. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Part 1: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-acetylthiourea (1.0 eq).
-
Dissolution: Add 100 mL of absolute ethanol and stir until the solid is mostly dissolved.
-
Addition of Reactant: Slowly add ethyl bromopyruvate (1.05 eq) to the mixture dropwise over 15 minutes. The mixture may become warm.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting materials indicates the reaction is nearing completion.
-
Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude solid or oil is then taken to the next step. Some procedures neutralize the mixture with a weak base like sodium bicarbonate before solvent removal.[7]
Part 2: Hydrolysis to this compound
-
Setup: Transfer the crude ester from Part 1 to a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (1.5 eq) in a 1:1 mixture of water and ethanol.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or with gentle heating (40-50°C) for 1-2 hours until TLC shows the disappearance of the ester.
-
Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with cold 2M hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Precipitation: A solid precipitate of the desired carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Acetamido-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Acetamido-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization, acid-base precipitation, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC is a quantitative method that can provide a precise purity value.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.
Q4: Can I use activated carbon during recrystallization?
A4: Yes, activated carbon can be used to remove colored impurities. It should be added to the hot solution before filtration. However, it is important to use the minimum amount necessary, as excessive use can lead to a loss of the desired product through adsorption.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
If you are experiencing a low recovery of your product after recrystallization, consider the following troubleshooting steps:
Troubleshooting Flowchart for Low Recrystallization Yield
Caption: Troubleshooting logic for low recrystallization yield.
Issue 2: Persistent Impurities After Purification
If your sample remains impure after a purification attempt, follow this guide:
Troubleshooting Flowchart for Persistent Impurities
Caption: Decision-making process for addressing persistent impurities.
Quantitative Data Summary
The following tables provide representative data for common purification techniques. Note that optimal conditions should be determined empirically.
Table 1: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Typical Recovery | Notes |
| Ethanol/Water | 1:1 to 3:1 | 75-90% | Good for removing polar and non-polar impurities. |
| Acetic Acid/Water | 1:2 | 80-95% | Effective, but may require thorough drying to remove residual acetic acid. |
| Dioxane/Water | 2:1 | 70-85% | Use with caution due to the properties of dioxane. |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Typical Loading |
| Silica Gel | Dichloromethane/Methanol | 0% to 10% Methanol | 1-5% of silica weight |
| C18 Reverse Phase | Water (with 0.1% TFA)/Acetonitrile | 5% to 50% Acetonitrile | Dependent on column size |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Slowly add hot deionized water to the solution until it becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Experimental Workflow: Recrystallization
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Acid-Base Precipitation
Objective: To purify the carboxylic acid by separating it from neutral or basic impurities.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Beakers
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in an aqueous solution of 1 M NaOH.
-
Stir the solution until all the acidic material has dissolved, leaving any neutral or basic impurities as solids.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath.
-
Slowly add 1 M HCl with stirring to protonate the carboxylate and precipitate the purified product. Monitor the pH and adjust to approximately pH 2.[1]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified this compound under vacuum.
Experimental Workflow: Acid-Base Precipitation
Caption: Workflow for purification via acid-base precipitation.
References
"identifying by-products in the synthesis of thiazole carboxylic acids"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of thiazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiazole carboxylic acids?
A1: The two primary and most versatile methods for synthesizing the thiazole ring, which can be adapted for carboxylic acid derivatives, are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.[1][2] The Hantzsch synthesis involves the condensation of an α-haloketone (or ester) with a thioamide.[2] For thiazole carboxylic acids, this typically involves using an α-halo-β-ketoester, like ethyl bromopyruvate, which yields a thiazole ester that can then be hydrolyzed to the carboxylic acid.[3] The Cook-Heilbron method provides 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[1][4]
Q2: I am seeing a low yield in my Hantzsch synthesis of a thiazole carboxylic acid ester. What are the likely causes?
A2: Low yields in Hantzsch synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (the α-halo-β-ketoester and the thioamide), the reaction conditions, and potential side reactions. The stability of the thioamide can be a limiting factor. Also, ensure you are using the correct stoichiometry; sometimes a slight excess of the thioamide can be beneficial. The choice of solvent and reaction temperature are also critical and may require optimization for your specific substrates.
Q3: My final thiazole carboxylic acid product is impure after hydrolysis of the ester. What are common impurities from the saponification step?
A3: Impurities after saponification can arise from incomplete hydrolysis, leaving unreacted ester. Additionally, harsh basic conditions can potentially lead to degradation of the thiazole ring, especially if sensitive functional groups are present. Side products from the initial Hantzsch synthesis may also be carried over. Purification of the carboxylic acid can be achieved by acidification to precipitate the acid, followed by washing and recrystallization.[5]
Troubleshooting Guides
Problem 1: An unexpected isomer is observed in the NMR spectrum of my 2-amino-4-thiazole carboxylic acid synthesized via the Hantzsch reaction.
Possible Cause: Formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer. This is more likely to occur under acidic reaction conditions.[6] In neutral or basic conditions, the reaction typically yields the 2-aminothiazole. However, acidic conditions can alter the regioselectivity of the cyclization.
Troubleshooting Steps:
-
Analyze Reaction pH: Check the pH of your reaction mixture. If it is acidic, consider buffering the reaction or using a non-acidic solvent system.
-
Modify Reaction Conditions: Running the reaction in a neutral solvent like ethanol at reflux is a common method to favor the formation of the desired 2-aminothiazole isomer.[7]
-
Spectroscopic Analysis: The two isomers can often be distinguished by 1H NMR. The chemical shift of the proton at the 5-position of the thiazole ring can be indicative of the isomer formed.[6]
-
Purification: If a mixture of isomers is formed, careful column chromatography may be required for separation.
Problem 2: Mass spectrometry of the crude product shows a higher molecular weight species than the expected thiazole carboxylic acid.
Possible Cause: Formation of dimeric or oligomeric by-products. One possibility is the formation of a dithiazolyl sulfide. Another potential side reaction is N-alkylation, where the nitrogen of the newly formed aminothiazole reacts with another molecule of the α-halo-β-ketoester.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Ensure that there is no significant excess of the α-halo-β-ketoester, which could promote N-alkylation. Using a slight excess of the thioamide is generally preferred.
-
Reaction Temperature and Time: Monitor the reaction temperature and time. Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of side products.
-
Purification: These higher molecular weight impurities can often be removed by recrystallization or column chromatography.
-
Structural Elucidation: Utilize techniques like LC-MS/MS and 2D NMR to determine the exact structure of the high molecular weight by-product to better understand its formation mechanism.
Data on By-product Formation
While specific quantitative data on by-product formation is highly dependent on the specific substrates and reaction conditions, the following table summarizes potential by-products and suggested analytical methods for their identification.
| By-product/Impurity | Parent Synthesis | Potential Cause | Recommended Analytical Techniques |
| 3-substituted 2-imino-2,3-dihydrothiazole | Hantzsch | Acidic reaction conditions | 1H NMR, 13C NMR, IR Spectroscopy[6] |
| Unreacted α-halo-β-ketoester | Hantzsch | Incomplete reaction | HPLC, GC-MS, 1H NMR |
| Unreacted Thioamide | Hantzsch | Incomplete reaction | HPLC, LC-MS |
| Dimeric/Oligomeric Species | Hantzsch | Side reactions (e.g., N-alkylation) | Mass Spectrometry (MS), LC-MS |
| Unreacted Thiazole Ester | Saponification | Incomplete hydrolysis | HPLC, 1H NMR |
| Ring-Opened Products | Saponification | Harsh basic conditions | LC-MS, NMR |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is a common starting point for the synthesis of 2-amino-4-thiazole carboxylic acid.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
Add ethyl bromopyruvate (1 mmol) to the solution.
-
Heat the reaction mixture with stirring at 70°C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration and dry to obtain ethyl 2-aminothiazole-4-carboxylate.[7]
Key Experiment: Saponification of Ethyl Thiazolecarboxylate
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
Materials:
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Ethyl thiazolecarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure (using NaOH):
-
Dissolve the ethyl thiazolecarboxylate in a mixture of methanol and an aqueous solution of 1 M NaOH.
-
Stir the resulting mixture for several hours at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the thiazole carboxylic acid.[5]
Visualizing Reaction Pathways and Troubleshooting
Hantzsch Synthesis Pathway for Thiazole Carboxylic Acid Ester
Caption: Hantzsch synthesis of a thiazole carboxylic acid.
Troubleshooting Workflow for By-product Identification
Caption: Workflow for identifying unknown by-products.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. nbinno.com [nbinno.com]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Solubility of 2-Acetamido-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 2-Acetamido-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My formulation of this compound shows poor dissolution. What initial steps can I take to improve its solubility?
A1: Poor dissolution of a crystalline active pharmaceutical ingredient (API) like this compound often stems from its low aqueous solubility. Initial strategies should focus on altering the physicochemical properties of the compound to favor dissolution. As a carboxylic acid, its solubility is pH-dependent. Therefore, a primary step is to evaluate the solubility at different pH values to determine if a simple pH adjustment or salt formation could be effective.
Key initial approaches include:
-
pH-dependent solubility profiling: The carboxylic acid moiety suggests that solubility will increase in alkaline conditions.
-
Salt formation: Converting the acidic molecule into a salt can significantly enhance its solubility.[1][2][3]
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent can improve solubility.
Q2: How does pH modification enhance the solubility of this compound?
A2: The solubility of ionizable compounds like this compound is highly influenced by the pH of the aqueous medium. The carboxylic acid group (-COOH) is weakly acidic and can donate a proton to form its conjugate base, the carboxylate ion (-COO⁻). The ionized or salt form of a drug is generally more water-soluble than its unionized form. By increasing the pH of the solution with a base, the equilibrium shifts towards the formation of the more soluble carboxylate salt, thereby increasing the overall solubility.[2][4]
Q3: What are the most suitable techniques if pH adjustment is not a viable option for my formulation?
A3: If altering the pH is not feasible, for instance, due to stability issues or physiological constraints of the desired formulation, several other advanced techniques can be employed. These methods aim to reduce particle size, alter the solid-state properties, or formulate the drug with solubilizing excipients.
Effective alternative strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can enhance solubility and dissolution rate.[5][6][7][8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.[10][11][12][13]
-
Cocrystallization: Forming a crystalline solid with a benign co-former can alter the crystal lattice energy and improve solubility.[14][15]
Troubleshooting Guides
Issue 1: Difficulty in Achieving Desired Solubility with pH Adjustment
Troubleshooting Steps:
-
Verify pKa: Ensure the experimental pH is sufficiently above the pKa of the carboxylic acid to ensure complete ionization.
-
Assess Buffer Capacity: The buffer system used must have adequate capacity to maintain the desired pH upon addition of the compound.
-
Evaluate for Common Ion Effect: If the buffer contains ions that can form a less soluble salt with the compound, it can suppress solubility.
-
Consider Salt Screening: If simple pH adjustment is insufficient, a systematic salt screening should be performed to identify a stable and highly soluble salt form.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, filter the samples to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the measured solubility against the corresponding pH value.
Protocol 2: Salt Formation and Screening
Objective: To form and screen different salt forms of this compound to identify a version with enhanced solubility and stability.
Methodology:
-
Base Selection: Choose a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, lysine).
-
Stoichiometric Reaction: Dissolve this compound in a suitable solvent. Add an equimolar amount of the selected base.
-
Isolation: Isolate the resulting salt by methods such as solvent evaporation or anti-solvent precipitation.
-
Characterization: Characterize the solid-state properties of the formed salts using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Solubility Determination: Measure the aqueous solubility of each salt form using the method described in Protocol 1 (typically in purified water).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Methodology:
-
Component Selection: Select a hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or a cellulose derivative).[6][7][8]
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent.
-
Solvent Evaporation: Remove the solvent under vacuum at a controlled temperature.
-
Milling and Sieving: Mill the resulting solid mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, solid-state properties (amorphous vs. crystalline), and dissolution behavior compared to the pure drug.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 2.0 | 0.1 |
| 4.0 | 0.5 |
| 6.0 | 5.0 |
| 7.4 | 25.0 |
| 8.0 | 50.0 |
Table 2: Comparison of Solubility for Different Forms of this compound
| Form | Solubility in Water (mg/mL) |
| Free Acid | 1.2 |
| Sodium Salt | 45.8 |
| Potassium Salt | 62.3 |
| Solid Dispersion (1:5 with PVP) | 15.6 |
| Nanosuspension | 8.9 |
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Workflow for salt screening and selection.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. wjpls.org [wjpls.org]
- 8. japsonline.com [japsonline.com]
- 9. japer.in [japer.in]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. scispace.com [scispace.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole-2-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am getting a very low yield in my synthesis of 2-amino-5-substituted-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in this synthesis. Several factors could be contributing to this issue. Here’s a troubleshooting guide to help you optimize your reaction:
-
Inefficient Cyclizing Agent: The choice and amount of the cyclizing agent are critical. Commonly used agents include strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1][2] Ensure the agent is active and used in sufficient quantity. For instance, when using PPA, at least 2 parts per part of thiosemicarbazide is recommended.[1]
-
Reaction Conditions: Temperature and reaction time play a crucial role. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some methods achieve high yields at room temperature using a solid-state grinding method with a catalyst like phosphorus pentachloride (PCl₅).[3]
-
Purity of Starting Materials: Ensure your thiosemicarbazide and carboxylic acid are pure and dry. Impurities can interfere with the reaction and lead to side products.
-
Molar Ratio of Reactants: An improper stoichiometric ratio of reactants can result in a low yield. A common approach is to use a slight excess of the carboxylic acid and the cyclizing agent.[3]
Q2: My final product is impure, and I am having difficulty with purification. What are the likely impurities and what purification strategies can I employ?
A2: Purification of 2-amino-1,3,4-thiadiazole derivatives can be challenging due to the presence of unreacted starting materials and side products.
-
Common Impurities:
-
Unreacted Thiosemicarbazide and Carboxylic Acid: These can often be removed by a simple work-up procedure.
-
1,2,4-Triazole Derivatives: A common side product, especially when the reaction is carried out under alkaline conditions.[4] Acidic conditions generally favor the formation of the desired 1,3,4-thiadiazole.[4]
-
1,3,4-Oxadiazole Derivatives: This can be a side product when using certain dehydrating agents that can also act as desulfurizing agents.[2]
-
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system is crucial. Mixtures of DMF and water, or ethanol are often used.[3]
-
Acid-Base Extraction: The basicity of the 2-amino group allows for purification through acid-base extraction. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the desired product is precipitated by neutralizing the aqueous solution.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the product from closely related impurities.
-
Q3: I am observing the formation of a significant amount of a side product. How can I control the regioselectivity of the cyclization?
A3: The formation of isomeric byproducts, such as 1,2,4-triazoles, is a known challenge. The regioselectivity of the cyclization of thiosemicarbazide derivatives is highly dependent on the reaction conditions.
-
pH Control: This is the most critical factor.
-
Acidic Medium: Strongly acidic conditions (e.g., concentrated H₂SO₄, PPA) favor the formation of 1,3,4-thiadiazole derivatives.[4][5] The proposed mechanism involves the nucleophilic attack of the sulfur atom on the protonated carbonyl group of the carboxylic acid.
-
Alkaline Medium: Basic conditions (e.g., NaOH, Na₂CO₃) tend to yield 1,2,4-triazole derivatives.[4]
-
-
Choice of Cyclizing Agent: Certain cyclizing agents can also influence the outcome. For instance, POCl₃ is commonly used to promote the formation of 1,3,4-thiadiazoles.[2]
Q4: Are there any "greener" or milder alternatives to harsh reagents like concentrated sulfuric acid or POCl₃?
A4: Yes, several more environmentally benign methods have been developed to address the issues of using hazardous reagents.
-
Solid-State Synthesis: A method involving grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride (PCl₅) at room temperature has been reported to give high yields (over 91%).[3] This method is simple, requires mild conditions, and has a short reaction time.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.
-
Iodine-Mediated Cyclization: Oxidative cyclization of thiosemicarbazones (formed from the condensation of thiosemicarbazide and aldehydes) using iodine is another effective method.[6][7]
-
Visible Light-Mediated Synthesis: A metal-free protocol using a photoredox catalyst under visible light has been developed for the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides in good to excellent yields.[8]
Quantitative Data Summary
The following table summarizes the yield and reaction times for the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using various methods, providing a comparative overview.
| Entry | Method | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |
| 1 | Conventional Heating | Conc. H₂SO₄ | 4 hours | 85 | [9] |
| 2 | Conventional Heating | POCl₃ | 3 hours | 82 | [9] |
| 3 | Microwave | Conc. H₂SO₄ in DMF | 5-7 min | 88 | [9] |
| 4 | Microwave | POCl₃ in DMF | 8-10 min | 85 | [9] |
| 5 | Grinding | Conc. H₂SO₄ | 1.5 hours + 4 hours standing | 75 | |
| 6 | Grinding | PCl₅ | Short | >91 | [3] |
Experimental Protocols
Method 1: Conventional Synthesis using Concentrated Sulfuric Acid
This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Materials:
-
Substituted aromatic carboxylic acid (0.05 mol)
-
Thiosemicarbazide (0.05 mol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
Procedure:
-
Dissolve the aromatic carboxylic acid (0.05 mol) in ethanol.
-
To this solution, add an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at 80-90°C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Basify the solution with a 10% Na₂CO₃ solution until a precipitate forms.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture).
Method 2: Solid-State Synthesis using Phosphorus Pentachloride
This protocol outlines a solvent-free method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Thiosemicarbazide (A mol)
-
Carboxylic acid (B mol)
-
Phosphorus pentachloride (C mol) (Molar ratio A:B:C = 1:1-1.2:1-1.2)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
DMF/Water mixture (1:2 v/v) for recrystallization
Procedure:
-
In a dry reaction vessel (e.g., a mortar), add thiosemicarbazide, the carboxylic acid, and phosphorus pentachloride in the specified molar ratio.[3]
-
Grind the mixture evenly at room temperature until a crude solid product is formed. Let it stand.[3]
-
Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8.0 and 8.2.[3]
-
Filter the resulting solid, which is the crude product.
-
Dry the filter cake.
-
Recrystallize the dried solid from a 1:2 mixture of DMF and water to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3]
Visualizations
General Synthesis Workflow
Caption: General experimental workflow for the synthesis of 1,3,4-thiadiazole-2-amine derivatives.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low yields in the synthesis.
Side Reaction Pathways
References
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Activation of Carboxylic Acid in Amidation
Welcome to the Technical Support Center for amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) that address common issues related to incomplete carboxylic acid activation, along with detailed experimental protocols and comparative data to enhance your reaction success.
Troubleshooting Guide: Low or No Product Yield
Low or no product yield in an amidation reaction is a common issue that can often be traced back to the critical step of carboxylic acid activation. Use this guide to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Low Amidation Yield
Caption: Troubleshooting workflow for low-yield amidation.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is failing or giving very low yields. What is the most common reason related to carboxylic acid activation?
A1: The most frequent cause is incomplete activation of the carboxylic acid. This can happen for several reasons:
-
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrates, especially if they are sterically hindered.[1][2]
-
Reagent Decomposition: Coupling reagents can degrade if they are old or have been improperly stored. The presence of moisture is particularly detrimental.[2]
-
Insufficient Stoichiometry: Using less than one equivalent of the coupling reagent will result in unactivated carboxylic acid remaining in the reaction.
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]
Q2: How do I choose the right coupling reagent for my specific carboxylic acid and amine?
A2: The choice of coupling reagent is critical and depends on the properties of your substrates.[3]
-
For standard, unhindered substrates: Carbodiimides like EDC, often used with additives like HOBt or OxymaPure, are cost-effective and generally sufficient.[1][3]
-
For sterically hindered substrates or electron-deficient amines: More powerful uronium/aminium salt reagents like HATU or HBTU are recommended due to their higher reactivity and faster reaction times.[1][2]
-
To minimize racemization in chiral carboxylic acids: Using additives such as HOBt or HOAt with carbodiimides, or employing phosphonium (e.g., PyBOP) and aminium (e.g., HATU) reagents is crucial.[3]
Q3: I suspect steric hindrance around my carboxylic acid is preventing activation. What can I do?
A3: Steric hindrance is a significant challenge.[1] Consider the following strategies:
-
Switch to a More Reactive Coupling Agent: Uronium salts like HATU are particularly effective for hindered substrates.[1]
-
Convert to an Acyl Halide: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can overcome the activation barrier. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form acyl chlorides, while reagents like TFFH can generate acyl fluorides in situ.[2][4]
-
Increase Reaction Temperature: While starting at room temperature is standard, gently heating the reaction may be necessary to drive the coupling of hindered substrates to completion.[4]
Q4: My reaction has stalled. Could the base I'm using be the problem?
A4: Yes, the choice and amount of base are critical.
-
Type of Base: A non-nucleophilic base, such as DIPEA (Hünig's base) or triethylamine (Et₃N), is essential. These bases are sterically hindered, preventing them from competing with your amine nucleophile.[2][5] Using a nucleophilic base can lead to unwanted side reactions.
-
Stoichiometry: At least two equivalents of the base are typically required. One equivalent neutralizes the acid formed during the reaction (e.g., from the protonated coupling reagent), and the other ensures the amine nucleophile remains deprotonated and reactive.[2][6] An acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium salt, which is why a sufficient amount of an external base is needed.[5]
Q5: What role does the solvent play in carboxylic acid activation and the overall amidation?
A5: The solvent can significantly influence the reaction outcome.
-
Solubility: Ensure all reactants are soluble in the chosen solvent.
-
Polarity: Polar aprotic solvents like DMF, NMP, and DCM are most commonly used as they effectively dissolve the reactants and facilitate the reaction.[2][7]
-
Anhydrous Conditions: The solvent must be anhydrous to prevent hydrolysis of the activated intermediate.[2] Studies have shown that alternative solvents like 2-MeTHF and ethyl acetate can be effective green replacements for DCM and DMF in many cases.[7][8]
Comparative Data on Activation Methods
The selection of an appropriate activation method is crucial for success, especially with challenging substrates. The following table summarizes the performance of various methods for sterically hindered systems.
| Activation Method | Coupling Reagent/System | Base | Typical Solvent(s) | Estimated Yield Range (%) | Key Considerations |
| Carbodiimide Coupling | EDC / HOBt | DIPEA or Et₃N | DMF, DCM, MeCN | 40-70 | Cost-effective, but may be less efficient for highly hindered substrates. Additives like HOBt are recommended to suppress side reactions.[1][3] |
| Uronium/Aminium Salt | HATU | DIPEA or 2,4,6-Collidine | DMF, NMP | 70-95 | Highly efficient for hindered substrates and electron-deficient amines, with fast reaction times.[1][2] |
| Phosphonium Salt | PyBOP | DIPEA | DMF, DCM | 65-90 | Very effective, particularly in peptide synthesis, with low racemization.[3] |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Pyridine or Et₃N | DCM, Toluene | 50-85 | Highly reactive intermediate, but the harsh conditions for its formation may not be suitable for sensitive substrates.[6][9] |
| Acyl Fluoride Formation | TFFH or BTFFH | DIPEA | DCM | 60-90 | Generates a highly reactive acyl fluoride in situ under milder conditions than acyl chlorides, suitable for challenging couplings.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for its high efficiency, especially with challenging substrates.[2]
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Diagram: HATU-Mediated Amidation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
"strategies to reduce racemization in thiazolidine synthesis"
Welcome to the technical support center for thiazolidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to stereochemical control during the synthesis of thiazolidine rings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization or epimerization during thiazolidine synthesis?
A1: The primary cause of racemization or epimerization in thiazolidine synthesis, particularly at the C2 position, is the reversible ring-chain tautomerism. The thiazolidine ring can open to form a transient, achiral imine intermediate. The subsequent re-cyclization can occur from either face of the imine, leading to a mixture of stereoisomers and a loss of stereochemical purity. This equilibrium is often influenced by factors such as pH, solvent, and temperature.
Q2: My final thiazolidinedione product is showing rapid racemization. Is this related to the synthesis step?
A2: Not necessarily. While poor stereocontrol during synthesis can lead to a racemic mixture, some thiazolidinedione structures are inherently stereolabile, especially those with a chiral center at the C5 position. Rapid racemization of the final product can occur under various conditions, including in aqueous systems irrespective of pH and in plasma.[1][2] One proposed mechanism involves the reversible formation of an S-oxide, which increases the acidity of the proton at the chiral center, facilitating its removal and subsequent racemization.[3]
Q3: How does the choice of starting materials affect the stereochemical outcome?
A3: The structure of both the aldehyde and the aminothiol (e.g., cysteine) significantly impacts the stereochemical outcome. Bulky substituents on either reactant can provide steric hindrance that favors the formation of one diastereomer over another. Furthermore, the use of enantiomerically pure starting materials, such as derivatives of natural amino acids, is a fundamental strategy for asymmetric synthesis.
Q4: Can reaction time and temperature influence racemization?
A4: Yes. Higher reaction temperatures and prolonged reaction times can promote epimerization by providing the necessary energy to overcome the activation barrier for the ring-opening process to the imine intermediate. Performing reactions at lower temperatures (e.g., 0 °C or below) is a common strategy to minimize this risk.[4] Microwave-assisted synthesis, while often accelerating reactions and improving yields, should be used with caution if stereochemical integrity is paramount, as the high temperatures can potentially increase the rate of racemization.[1][5][6]
Q5: What are chiral auxiliaries and how do they help prevent racemization?
A5: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction.[7] In thiazolidine chemistry, auxiliaries such as those derived from β-amino alcohols (related to Evans auxiliaries) can be used.[5][7][8][9] They create a chiral environment that forces reactions, like alkylations or aldol condensations on an N-acyl thiazolidine, to proceed with high diastereoselectivity, effectively preventing the formation of a racemic mixture.[7][10]
Troubleshooting Guide: Low Diastereoselectivity or Racemization
If you are observing a mixture of diastereomers or a racemic product, follow these steps to troubleshoot your synthesis.
Problem: Poor Stereochemical Control in Thiazolidine Ring Formation
This guide outlines a systematic approach to identifying and resolving issues of racemization and low diastereoselectivity during your thiazolidine synthesis experiments.
Caption: Troubleshooting workflow for addressing poor stereocontrol.
Data Summary: Influence of Reaction Conditions
Precise quantitative comparisons for racemization in thiazolidine synthesis are often specific to the substrates used. However, general trends can be summarized. The following table illustrates the qualitative impact of various parameters on stereochemical control.
| Parameter | Condition | Expected Impact on Racemization | Rationale |
| Temperature | High (e.g., reflux) | Increases | Provides sufficient energy for ring-opening to the achiral imine intermediate. |
| Low (e.g., 0 °C to -78 °C) | Decreases | Kinetically disfavors the epimerization pathway.[4] | |
| Base | Strong, unhindered base | Increases | Can facilitate proton abstraction at the stereocenter, leading to racemization. |
| Weak or no base | Decreases | Reduces the likelihood of base-catalyzed epimerization. | |
| Solvent | Polar Protic (e.g., EtOH) | Variable | Can stabilize charged intermediates, potentially facilitating ring-opening. The cis/trans ratio of diastereomers can be highly solvent-dependent. |
| Nonpolar (e.g., Toluene) | May Decrease | Less likely to stabilize the intermediates required for epimerization. Nonpolar solvents have been shown to favor higher yields in some stereoselective syntheses.[11] | |
| Chiral Auxiliary | Use of Auxiliary | Significantly Decreases | Creates a sterically defined environment that forces the reaction to proceed with high diastereoselectivity.[7][9][10] |
| No Auxiliary | Higher Risk | The stereochemical outcome is solely dependent on substrate control and reaction conditions, which may not be sufficient. |
Key Experimental Protocols
Protocol 1: General Diastereoselective Synthesis of a 2,4-Disubstituted Thiazolidine
This protocol is a generalized procedure for the condensation of an aldehyde with an L-cysteine ester to form a thiazolidine-4-carboxylic acid ester, a common chiral building block.
-
Reagent Preparation: Dissolve L-cysteine methyl ester hydrochloride (1 equivalent) in methanol. Neutralize the solution by adding triethylamine (1.1 equivalents) dropwise at 0 °C.
-
Reaction Initiation: To the neutralized cysteine solution, add the desired aldehyde (1 equivalent) at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the resulting crude product by column chromatography on silica gel. Analyze the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Synthesis of a Chiral Thiazolidine-2-thione Auxiliary
This protocol describes the synthesis of a chiral thiazolidine-2-thione from an amino alcohol, which can be used as a chiral auxiliary.[5]
-
Reagent Preparation: In a reaction vessel suitable for microwave synthesis, combine the chiral amino alcohol (e.g., (S)-valinol, 1 equivalent) with carbon disulfide (5 equivalents).
-
Solvent Addition: Add a solvent such as DMSO.
-
Microwave Irradiation: Subject the mixture to microwave irradiation. A typical condition could be heating to 100-120 °C for 10-30 minutes. Monitor the internal temperature and pressure.
-
Reaction Monitoring: Check for the completion of the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash with water to remove the DMSO. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and enantiomeric purity of the synthesized auxiliary using spectroscopy (NMR, IR) and polarimetry.
Mechanistic Diagrams
The following diagrams illustrate key concepts related to stereochemistry in thiazolidine synthesis.
Caption: Mechanism of C2 epimerization via ring-chain tautomerism.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst selection in thiazole synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
-
Question: My Hantzsch thiazole synthesis is resulting in low yields. What are the common causes and how can I improve it?
-
Answer: Low yields in the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, can arise from several factors.[1][2] A primary concern is the stability of the thioamide starting material, particularly in acidic environments.[2] Additionally, harsh reaction conditions, extended reaction times, and the use of costly catalysts can adversely affect the yield.[2]
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of the α-haloketone and thioamide. Impurities can lead to side product formation.
-
Reaction Conditions: The Hantzsch synthesis is often exothermic. Proper temperature control is crucial to prevent the formation of side products. Modern approaches using microwave irradiation can significantly reduce reaction times from hours to minutes and often improve yields.[3]
-
pH Control: The reaction can be sensitive to pH. Neutralizing the reaction mixture upon completion can aid in precipitating the product and improving its isolation.
-
Solvent Selection: While alcohols like ethanol are commonly used, exploring greener alternatives such as water, glycerol, or polyethylene glycol (PEG) may be beneficial for certain substrates.[4] In some instances, solvent-free reactions are also viable.[4]
-
Issue 2: Formation of Unexpected Isomers
-
Question: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
-
Answer: Controlling regioselectivity is essential for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key factor:
-
Neutral Solvents: Using a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[1]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[1] To favor a single isomer, careful control of the reaction medium's pH is necessary.[1]
-
Issue 3: Sluggish or Failed Palladium-Catalyzed C-H Arylation
-
Question: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?
-
Answer: Palladium catalysts are highly effective for C-H functionalization; however, their activity can be hindered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[1] This often requires the use of a higher catalyst loading to achieve a satisfactory reaction rate.[1] If you are facing this issue, consider increasing the amount of the palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help mitigate catalyst deactivation.[5]
Frequently Asked Questions (FAQs)
-
Question 1: When should I opt for a metal catalyst (e.g., copper or palladium) over a simpler acid/base catalyst or a catalyst-free approach?
-
Answer: The choice of catalyst is dictated by the desired chemical transformation.
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are ideal for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[1] They are robust, well-established, and often sufficient for synthesizing the core heterocycle.[1]
-
Copper-Catalyzed: Copper catalysts, such as CuI, are employed for more complex transformations, including the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate (KSCN), or for the direct arylation of the thiazole C-H bond.[6]
-
Palladium-Catalyzed: Palladium catalysts, like Pd(OAc)₂, are highly efficient for the direct arylation of thiazole derivatives with aryl bromides, allowing for the functionalization of a pre-formed thiazole ring.[6] However, they can be susceptible to sulfur poisoning.[1]
-
-
Question 2: What are the key considerations for developing a "green" or environmentally benign synthesis for a thiazole derivative?
-
Answer: Adhering to the principles of green chemistry is increasingly important. For thiazole synthesis, consider the following:[4]
-
Solvent Choice: Replace hazardous organic solvents with greener alternatives like water, glycerol, or PEG.[4] Solvent-free reactions are also a possibility in some cases.[3]
-
Energy Input: The use of microwave irradiation can drastically reduce reaction times and often leads to improved yields.[3]
-
Catalyst Type: Employ recyclable or eco-friendly catalysts. For instance, a chitosan-MgO nanocomposite has demonstrated higher efficiency than traditional bases like triethylamine.[7] DABCO is another base catalyst known for its eco-friendly and recyclable nature.
-
Atom Economy: Favor multi-component, one-pot reactions that consolidate several steps, thereby reducing waste and the need for extensive purification.
-
-
Question 3: Is it possible to synthesize a thiazole without using a toxic α-haloketone?
-
Answer: Yes, due to the toxicity of α-haloketones, several alternative methods have been developed. These approaches involve reacting thioamides or thioureas with a variety of substrates, including ketones, α-diazoketones, alkynes, and a combination of aldehydes and elemental sulfur.[1] These alternative routes offer effective strategies for accessing the thiazole nucleus while avoiding hazardous reagents.
Data Presentation
Table 1: Comparison of Catalysts for Hantzsch-type Thiazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Microwave) | 2-bromoacetophenone, phenylisothiocyanate, aniline | Ethanol | 120 | 10 min | 89 | [8] |
| Conventional Heating | 2-bromoacetophenone, phenylisothiocyanate, aniline | Ethanol | 150 | 1.5-2 h | 65 | [8] |
| SiW.SiO₂ (ultrasonic) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | Room Temp | 2 h | 79-90 | [7] |
| Asparagine/I₂ | Methylcarbonyls, Thiourea | DMSO | 85 | 4 h | 87-97 | [4] |
| Chitosan-MgO (Microwave) | Thiosemicarbazone, N-aryl-2-oxopropanehydrazonoyl chlorides | Dioxane | Not Specified | Not Specified | 96 | [7] |
| Triethylamine (Et₃N) (Microwave) | Thiosemicarbazone, N-aryl-2-oxopropanehydrazonoyl chlorides | Dioxane | Not Specified | Not Specified | 82 | [7] |
Table 2: Comparison of Metal Catalysts for Thiazole Synthesis and Functionalization
| Catalyst | Reaction Type | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | C-H Arylation | Thiazole derivatives, Aryl bromides | Not Specified | Not Specified | Not Specified | Good to Excellent | [6] |
| CuI | [3+1+1] Condensation | Oximes, Anhydrides, KSCN | Toluene | 120 | 24 | up to 85 | [3] |
| [Ir(cod)Cl]₂ | Ylide Insertion | β-ketosulfoxonium ylide, thioamide | DCE | 80 | 24 | Good to Excellent | [9] |
| FeBr₃ | Thiocyanation | Vinyl azides, KSCN | Acetonitrile | 80 | 12 | Good to Excellent | [3] |
| Pd(OAc)₂ | Aminothiazole Synthesis | Vinyl azides, KSCN | n-Propanol | 80 | 12 | Good to Excellent | [3] |
Experimental Protocols
1. General Protocol for Microwave-Assisted Hantzsch Thiazole Synthesis
-
Description: This protocol describes a rapid and efficient catalyst-free synthesis of thiazol-2-imines via a one-pot, three-component reaction under microwave irradiation.[8]
-
Materials:
-
2-bromoacetophenone (1 mmol)
-
Phenylisothiocyanate (1 mmol)
-
Aniline (1 mmol)
-
Absolute ethanol
-
-
Procedure:
-
In a specialized microwave reaction vessel, combine 2-bromoacetophenone, phenylisothiocyanate, and aniline in absolute ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 W with a maximum temperature of 120°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can typically be isolated by filtration and may require further purification by recrystallization.
-
2. General Protocol for Palladium-Catalyzed Direct Arylation of Thiazoles
-
Description: This protocol outlines the functionalization of a pre-formed thiazole ring via a palladium-catalyzed direct C-H arylation with an aryl bromide.
-
Materials:
-
Thiazole derivative (1 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the thiazole derivative, aryl bromide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
3. General Protocol for Copper-Catalyzed Synthesis of Thiazoles from Oximes
-
Description: This method describes a copper-catalyzed [3+1+1]-type condensation reaction for the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate (KSCN).[3]
-
Materials:
-
Oxime (1 equiv)
-
Anhydride (1.5 equiv)
-
KSCN (2 equiv)
-
CuI (10 mol%)
-
Toluene
-
-
Procedure:
-
In a reaction vessel, combine the oxime, anhydride, KSCN, and CuI in toluene.
-
The reaction is carried out under a nitrogen atmosphere at 120°C for 24 hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
-
Mandatory Visualization
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Caption: A decision tree to guide catalyst selection in thiazole synthesis.
Caption: The mechanism of palladium catalyst deactivation by sulfur in thiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"managing reaction temperature for efficient thiazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperatures for efficient thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for thiazole synthesis, and what is the general temperature range?
The Hantzsch thiazole synthesis is a widely used and versatile method for preparing thiazoles.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2] Reaction temperatures can vary significantly depending on the specific substrates and methodology. Conventional heating methods often require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes and are typically conducted at temperatures between 90-130°C.[1]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in Hantzsch synthesis can arise from several factors. Key areas to investigate include the purity of reactants, reaction conditions, and potential side reactions.[1] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[1]
Troubleshooting steps for low yield:
-
Verify Reactant Purity: Ensure the α-haloketone and thioamide are pure, as impurities can lead to unwanted side reactions.[1] 2-aminothiophenols, for example, are susceptible to oxidation and should be stored under an inert atmosphere.[3]
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Optimize Reaction Temperature: The reaction may require specific temperature control. While some protocols suggest room temperature, others may need heating to reflux.[3] However, excessively high temperatures can sometimes lead to the formation of side products.[3]
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Solvent Selection: The choice of solvent is crucial for reaction rate and yield.[1] While ethanol and methanol are commonly used, solvents like 1-butanol, 2-propanol, and water have also been shown to be effective under reflux conditions.[1][4] It is advisable to perform small-scale solvent screening to determine the optimal choice for your specific reaction.[1]
-
Check Stoichiometry: Ensure the correct molar ratio of reactants. For some reactions, using a slight excess of one reagent, like the thioamide, can help drive the reaction to completion.[5]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and confirm the consumption of starting materials.[3][4]
Q3: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
Controlling regioselectivity is critical for obtaining the desired product, especially when using N-monosubstituted thioureas in the Hantzsch synthesis. The reaction medium is a key factor in determining the isomeric outcome:
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[6]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[6] To favor a single isomer, careful control of the reaction's pH is essential.[6]
Q4: What are some common side products in thiazole synthesis and how can I minimize them?
A common side product in the synthesis of benzothiazoles is the 2,3-dihydrobenzo[d]thiazole intermediate, which indicates incomplete oxidation.[3] To minimize its formation, ensure an efficient oxidant is used or that the reaction is open to air if atmospheric oxygen is the intended oxidant.[3] Other side products can arise from the degradation of starting materials, particularly under harsh reaction conditions.[3]
Q5: How can I purify the final thiazole product?
Purification of thiazole derivatives is typically achieved through recrystallization from a suitable solvent such as ethanol or methanol.[3][8] Column chromatography on silica gel is another effective method for purification.[3]
Data Presentation
Table 1: Temperature Effects on Hantzsch Thiazole Synthesis
| Reaction Type | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acid-Catalyzed | α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2) | 80 | 20 min | 73 | [7] |
| Conventional Heating | 2-bromoacetophenone, thiourea | Methanol | 100 (hot plate setting) | 30 min | ~99 | [2][5] |
| One-Pot, Three-Component | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Water | 100 | 6 h | 45 | [4] |
| One-Pot, Three-Component | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Methanol | 60 | 4 h | 60 | [4] |
| Microwave-Assisted | α-haloketones, thioamides | Methanol | 90-130 | minutes | High | [1] |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[2]
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction Setup: Add methanol (5 mL) and a stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Isolation: Filter the mixture through a Buchner funnel.
-
Washing: Rinse the collected solid with water.
-
Drying: Spread the collected solid on a tared watchglass and let it air dry.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yields.
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Caption: Logical relationship for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative validation of the biological activities of compounds structurally related to 2-Acetamido-1,3-thiazole-4-carboxylic acid. Drawing upon experimental data from a range of studies, we explore the anticancer, antifungal, and antiviral properties of this versatile thiazole scaffold.
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and beyond. This guide synthesizes key findings on the biological activities of these derivatives, offering a comparative perspective to inform further research and development.
Comparative Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]
A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the established anticancer drug dasatinib. One derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Compound 6d) , demonstrated high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib.[2] However, its activity was less pronounced against mammary (MCF-7) and colon (HT-29) carcinoma cells, highlighting a degree of selectivity.[2]
In another study, substituted 2-phenylthiazole-4-carboxamide derivatives were evaluated for their cytotoxic effects. A 3-fluoro analog showed good activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines, with IC50 values all below 10 µg/mL.[3] This suggests that substitutions on the phenyl ring can significantly influence the anticancer potency.
Further research into thiazole derivatives has identified their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4][5] Novel thiazole compounds have been synthesized and shown to effectively inhibit this pathway, with some compounds demonstrating high potency against PI3Kα and mTOR.[5]
Table 1: Comparative Anticancer Activity of Thiazole Derivatives (IC50 values in µM)
| Compound/Derivative | K563 (Leukemia) | MCF-7 (Breast) | HT-29 (Colon) | T47D (Breast) | Caco-2 (Colorectal) | Reference Drug |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Compound 6d) [2] | Comparable to Dasatinib | 20.2 | 21.6 | - | - | Dasatinib (< 1 µM) |
| 3-Fluoro analog of 2-phenylthiazole-4-carboxamide [3] | - | < 10 µg/mL | < 10 µg/mL | < 10 µg/mL | < 10 µg/mL | - |
| Thiazole Derivative 3b (PI3K/mTOR inhibitor) [5] | - | - | - | - | - | - |
| PI3Kα Inhibition | 0.086 ± 0.005 | - | - | - | - | - |
| mTOR Inhibition | 0.221 ± 0.014 | - | - | - | - | - |
Comparative Antifungal Activity
Thiazole derivatives have also demonstrated significant potential as antifungal agents, particularly against pathogenic Candida species.[6] Their mechanism of action is believed to involve the inhibition of fungal-specific enzymes, such as cytochrome P450 demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7]
A study on novel 2,4-disubstituted-1,3-thiazole derivatives revealed that 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the thiazole ring were the most promising. These compounds exhibited Minimum Inhibitory Concentration (MIC) values of 3.9 µg/mL against Candida albicans, which is four times lower than the reference drug fluconazole (15.62 µg/mL).[6]
Further investigations into newly synthesized thiazole derivatives showed very strong activity against all tested C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL.[8] The mode of action is suggested to be related to the disruption of the fungal cell wall or cell membrane.[8]
Table 2: Comparative Antifungal Activity of Thiazole Derivatives against Candida albicans
| Compound/Derivative | MIC (µg/mL) | MFC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
| 2-Hydrazinyl-thiazole derivatives with lipophilic para-substituent [6] | 3.9 | - | 15.62 |
| Novel thiazole derivatives [8] | 0.008 - 7.81 | 0.015 - 31.25 | - |
Comparative Antiviral Activity
The antiviral potential of thiazole derivatives has been explored against a range of viruses.[9] A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed good activity against the Tobacco Mosaic Virus (TMV) in vivo at a concentration of 100 μg/mL.[10]
Another study focused on novel aminothiazole derivatives and their activity against the influenza A virus. A compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 strain of influenza A, comparable to the standard drugs oseltamivir and amantadine.[11]
Table 3: Comparative Antiviral Activity of Thiazole Derivatives
| Compound/Derivative | Virus | Activity | Concentration | Reference Drug(s) |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives [10] | Tobacco Mosaic Virus (TMV) | Good in vivo activity | 100 µg/mL | - |
| Aminothiazole with 4-trifluoromethylphenyl substituent [11] | Influenza A (PR8 strain) | Comparable to reference | - | Oseltamivir, Amantadine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of thiazole derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (thiazole derivatives) and a vehicle control (e-g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Stock solutions of the thiazole derivatives and a reference antifungal drug (e.g., fluconazole) are prepared in a suitable solvent like DMSO.[6]
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured on agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.[8]
Antiviral Activity Assay (Influenza A)
-
Cell Culture: A suitable host cell line (e.g., MDCK cells) is cultured in appropriate media.
-
Virus Infection: The cells are infected with a specific strain of influenza A virus (e.g., PR8).
-
Compound Treatment: The infected cells are treated with different concentrations of the thiazole derivatives.
-
Incubation: The treated cells are incubated to allow for viral replication.
-
Assessment of Viral Activity: The antiviral effect is assessed using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Cytopathic Effect (CPE) Inhibition Assay: Observing the inhibition of virus-induced cell death.
-
Viral Yield Reduction Assay: Quantifying the amount of virus produced.
-
-
Data Analysis: The EC50 value (the concentration that inhibits 50% of the viral effect) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in the validation of these compounds, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
Caption: General experimental workflow for the biological validation of thiazole derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Thiazole Derivatives versus Standard Antibiotics in Antimicrobial Efficacy
In the global effort to combat the growing threat of antimicrobial resistance, researchers are actively investigating novel compounds with potent antimicrobial properties. Among these, thiazole derivatives have emerged as a promising class of heterocyclic compounds demonstrating a broad spectrum of activity against various pathogens.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of thiazole derivatives against standard antibiotics, supported by experimental data and detailed methodologies, for an audience of researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial efficacy of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism and to kill 99.9% of the initial microbial population, respectively. The following tables summarize the in-vitro activity of various thiazole derivatives compared to standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives vs. Standard Antibiotics against Gram-Positive Bacteria (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Bacillus subtilis |
| Thiazole Derivatives | |||
| 4-Aryl-1,3-Thiazole Derivative 1 | 16.1[4] | 32[5] | 6.25[4] |
| 2-Amino-2-thiazoline | - | 32[5] | - |
| Benzo[d]thiazole Derivative 13 | 50-75[6][7] | - | - |
| Benzo[d]thiazole Derivative 14 | 50-75[6][7] | - | - |
| Thiazole-based Schiff base | 15.00 ± 0.01 (mm zone of inhibition)[4] | - | - |
| Standard Antibiotics | |||
| Ciprofloxacin | 6.25[4] | - | - |
| Norfloxacin | Comparable to some derivatives[4] | - | - |
| Ampicillin | <0.23-0.94 (MBC)[8] | Ineffective[8] | - |
| Ofloxacin | 10 (as reference standard)[6][7] | - | - |
| Vancomycin | - | 95% strains inhibited[5] | - |
| Moxifloxacin | - | 100% strains inhibited[5] | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives vs. Standard Antibiotics against Gram-Negative Bacteria (µg/mL)
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Thiazole Derivatives | |||
| 4-Aryl-1,3-Thiazole Derivative 1 | 16.1[4] | - | - |
| Benzo[d]thiazole Derivative 13 | 50-75[6][7] | - | - |
| Benzo[d]thiazole Derivative 14 | 50-75[6][7] | - | - |
| Thiazole-based Schiff base | 14.40 ± 0.04 (mm zone of inhibition)[4] | - | - |
| Heteroaryl thiazole derivative 3 | 0.23-0.70[8][9] | >3.75[8] | - |
| Standard Antibiotics | |||
| Ciprofloxacin | 6.25[4] | - | - |
| Ampicillin | <0.23-0.94 (MBC)[8] | - | No inhibitory effect[10] |
| Ofloxacin | 10 (as reference standard)[6][7] | - | - |
| Gentamicin | - | - | - |
| Penicillin | 64[5][11] | No inhibitory effect[10] | - |
Note: Some data were presented in different units or as qualitative comparisons in the source materials and have been standardized where possible for clarity.
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives vs. Standard Antifungals (µg/mL)
| Compound/Antifungal | Candida albicans | Aspergillus niger | Candida glabrata |
| Thiazole Derivatives | |||
| Thiazole Derivative with 3-pyridyl | 6.25[4] | 75[6][7] | 32-128[12] |
| Heteroaryl thiazole derivative 9 | 0.06-0.23[9] | 0.11-0.23[9] | - |
| Standard Antifungals | |||
| Fluconazole | Comparable to some derivatives[4] | - | - |
| Ketoconazole | Comparable to some derivatives[4] | 10 (as reference standard)[6][7] | - |
| Nystatin | - | - | 4[12] |
Deciphering the Mechanism: How Thiazole Derivatives Work
The antimicrobial action of thiazole derivatives is attributed to several mechanisms, including the inhibition of essential bacterial enzymes. One of the putative mechanisms for their antibacterial activity is the inhibition of the MurB enzyme in E. coli, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9] Some derivatives have also been shown to be potent inhibitors of bacterial topoisomerase IV, an enzyme crucial for DNA replication.[2]
Caption: Putative mechanism of action for thiazole derivatives.
Experimental Corner: Protocols for Efficacy Testing
The data presented in this guide is derived from standardized antimicrobial susceptibility testing methods. The following outlines the typical experimental protocols employed.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the thiazole derivative is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][11]
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Caption: Workflow for the disk diffusion method.
Detailed Protocol:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test bacterium to create a "lawn" of growth.
-
Disk Application: A paper disk impregnated with a known concentration of the thiazole derivative is placed on the surface of the agar.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[10]
Conclusion: A Promising Future for Thiazole Derivatives
While standard antibiotics often exhibit lower MIC values, certain thiazole derivatives have demonstrated significant antimicrobial activity, in some cases comparable or even superior to existing drugs, particularly against resistant strains like MRSA.[1] The unique structural features of thiazole derivatives and their diverse mechanisms of action make them a versatile and promising scaffold for the development of new and effective antimicrobial agents.[2][3] Further research focusing on structure-activity relationships and in-vivo efficacy is crucial to unlock the full therapeutic potential of this important class of compounds in the fight against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [fdnp.goums.ac.ir]
- 11. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetamido-1,3-thiazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, thiazole derivatives stand out for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of 2-Acetamido-1,3-thiazole-4-carboxylic acid and other key thiazole-based compounds, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in the pursuit of novel therapeutics. The following sections delve into the anticancer and antimicrobial properties of these compounds, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Signaling Pathways
Thiazole derivatives have emerged as potent anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, the PI3K/Akt/mTOR and VEGFR-2 signaling cascades are frequent targets.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often dysregulated in cancer. Thiazole-containing compounds have been developed as inhibitors of this pathway, demonstrating significant anticancer potential.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial target in cancer therapy, playing a key role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can effectively stifle tumor growth.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of various thiazole derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the potential of these compounds as anticancer agents.
| Compound ID | Derivative Class | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| T-1 | 2-Acetamido-thiazole | 7.22 ± 0.65 | 8.80 ± 0.31 | 9.35 ± 0.61 | - | [1] |
| T-2 | Thiazolyl-pyrazoline | - | - | - | 4.2 | [2] |
| T-3 | 2-Phenylacetamido-thiazole | - | - | - | - | [3] |
| T-4 | Thiazole-based chalcone | - | - | - | - | [4] |
| T-5 | Thiazole carboxamide | - | - | 30.79 | - | [5] |
| T-6 | Thiazolyl coumarin | 10.5 ± 0.71 | - | - | - | [6] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocol: MTT Cytotoxicity Assay
A standard method to assess the in vitro cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: A Broad Spectrum of Action
Thiazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for various thiazole derivatives against representative microbial strains.
| Compound ID | Derivative Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| AM-1 | 2-Acetamido-thiazolidine | - | - | - | [7] |
| AM-2 | 2-Phenylacetamido-thiazole | 1.56 - 6.25 | 1.56 - 6.25 | - | [3] |
| AM-3 | Thiazole-substituted oxadiazole | Good activity | Good activity | Good activity | [8] |
| AM-4 | 2-Aminothiazole derivative | - | - | 20.0 (Zone of Inhibition in mm) | [9] |
| AM-5 | Heteroaryl thiazole | 0.23 - 0.70 | 0.23 - 0.70 | 0.06 - 0.23 | [10] |
Note: MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the thiazole compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide underscores the significant potential of this compound and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The presented data and experimental protocols provide a valuable resource for researchers to design and evaluate new thiazole-based therapeutics. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive innovation in this promising area of drug discovery.
References
- 1. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 2-Acetamido-1,3-thiazole-4-carboxylic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 2-acetamido-1,3-thiazole-4-carboxylic acid scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data, to inform future drug discovery and development efforts.
Structure-Activity Relationship and Performance Comparison
Recent studies have highlighted the potential of this compound derivatives as potent cytotoxic agents against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][2]
Key Structural Modifications and Their Impact on Anticancer Activity
The core structure consists of a thiazole ring with an acetamido group at the 2-position and a carboxylic acid (or a derivative like an amide or ester) at the 4-position. Modifications at several key positions have been explored to optimize anticancer potency.
-
Substitution on the Acetamido Group: The nature of the substituent on the terminal end of the acetamido linker plays a crucial role in determining the cytotoxic activity. For instance, the introduction of a chalcone moiety can enhance binding to the colchicine binding site of tubulin through hydrophobic interactions.[1]
-
Modifications at the 4-Position: The carboxylic acid at the 4-position is often derivatized to amides or esters. For example, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate has shown selective inhibitory effects on the MCF-7 breast cancer cell line.[3]
-
Substitution on the Thiazole Ring: The introduction of different aryl groups at the 4-position of the thiazole ring has been shown to influence anticancer activity.[4]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to facilitate a direct comparison of their potency.
Table 1: Cytotoxic Activity (GI50, µM) of Thiazole-2-Acetamide Derivatives [2]
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) | Average GI50 |
| 10a | 5 | 6 | 7 | 6 | 6 |
| 10o | 7 | 8 | 6 | 7 | 7 |
| 13d | 8 | 7 | 9 | 8 | 8 |
| Doxorubicin | 6 | 7 | 8 | 7 | 7 |
| Sorafenib | 7 | 8 | 7 | 8 | 7.5 |
Table 2: Tubulin Polymerization Inhibitory Activity [1][2]
| Compound | IC50 (µM) |
| 10a | 2.69 |
| 10o | 3.62 |
| 13d | 3.68 |
| Combretastatin A-4 (CA-4) | 8.33 |
Table 3: Antiproliferative Activity of Compound 6d [5][6]
| Cell Line | IC50 (µM) |
| K562 (Leukemia) | Comparable to Dasatinib (< 1 µM) |
| MCF-7 (Breast) | 20.2 |
| HT-29 (Colon) | 21.6 |
| MDA-MB 231 (Breast) | Inactive |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to evaluate the anticancer properties of these thiazole derivatives.
Synthesis of this compound Derivatives
A general synthetic route involves the Hantzsch thiazole synthesis.[7]
-
Thiosemicarbazone Formation: A substituted acetophenone is reacted with thiosemicarbazide in ethanol with a catalytic amount of sulfuric acid and refluxed for 4-6 hours.
-
Thiazole Ring Formation: The resulting thiosemicarbazone is then cyclized with an α-halo ester (e.g., ethyl bromopyruvate) in a suitable solvent.
-
Acetylation: The amino group at the 2-position of the thiazole ring is acetylated using acetic anhydride or acetyl chloride to yield the 2-acetamido derivative.
-
Purification: The final product is purified by column chromatography.
In Vitro Cytotoxicity Screening (MTT Assay)[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with serial dilutions of the thiazole compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.[7]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50/GI50 Determination: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 value is determined by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES, MgCl₂, EGTA), and GTP is prepared.
-
Compound Addition: The test compound or a control is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm (due to light scattering by microtubules) is monitored over time.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Visualizing Mechanisms and Workflows
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound derivatives as anticancer agents.
Caption: A streamlined workflow for the identification and preclinical evaluation of novel anticancer thiazole derivatives.
Signaling Pathway of Tubulin Polymerization Inhibition and Apoptosis Induction
This diagram depicts the proposed mechanism of action for many 2-acetamido-1,3-thiazole derivatives, leading to cancer cell death.
Caption: Inhibition of tubulin polymerization by thiazole derivatives triggers a cascade leading to apoptosis in cancer cells.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent anticancer agents. Structure-activity relationship studies have demonstrated that modifications to the acetamido side chain and substitutions on the thiazole ring are key to enhancing cytotoxic activity. Many of these derivatives exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to design and evaluate the next generation of thiazole-based cancer therapeutics. Further optimization of these derivatives, focusing on improving their pharmacokinetic profiles and in vivo efficacy, is a promising avenue for future research.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
"comparative analysis of different synthesis routes for thiazole-4-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Practicality
Thiazole-4-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of three prominent synthetic routes to thiazole-4-carboxylic acid: the classic Hantzsch thiazole synthesis, a modern route utilizing L-cysteine, and a direct oxidation approach from 4-substituted thiazoles.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the three synthesis routes, offering a direct comparison of their performance metrics.
| Parameter | Hantzsch Synthesis | L-Cysteine Based Synthesis | Oxidation of 4-Methylthiazole |
| Starting Materials | Ethyl bromopyruvate, Thioformamide | L-cysteine hydrochloride, Formaldehyde | 4-Methylthiazole, Potassium permanganate |
| Key Intermediates | Ethyl thiazole-4-carboxylate | Thiazolidine-4-carboxylic acid, Methyl thiazole-4-carboxylate | - |
| Overall Yield | ~81-87% (for the ester) | ~50-65% | High (not explicitly quantified in single source) |
| Reaction Steps | 2 (Cyclization, Hydrolysis) | 4 (Condensation, Esterification, Oxidation, Hydrolysis) | 1 |
| Reaction Conditions | Reflux, moderate temperatures | Room temperature to 80°C | Elevated temperature (55°C) |
| Reagents/Solvents | Ethanol, Ether, Sodium cyanide (catalyst) | Water, Pyridine, Methanol, Acetonitrile, MnO₂, NaOH, HCl | Water, Potassium permanganate |
| Advantages | High yield for the ester formation, well-established method. | Utilizes readily available and inexpensive starting materials, milder reaction conditions in initial steps.[1] | Single-step reaction, potentially atom-economical. |
| Disadvantages | Thioformamide is unstable and requires careful handling. Use of cyanide catalyst in some variations. | Multi-step process, use of a stoichiometric amount of oxidizing agent (MnO₂).[1] | Potential for over-oxidation, requires careful control of reaction conditions. |
Experimental Protocols
Hantzsch Thiazole Synthesis
This route involves the initial formation of ethyl thiazole-4-carboxylate through the condensation of ethyl bromopyruvate and thioformamide, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl thiazole-4-carboxylate
-
Materials: Ethyl bromopyruvate, Thioformamide, Ether.
-
Procedure: A solution of thioformamide in ether is prepared. To this solution, an equimolar amount of ethyl bromopyruvate, also dissolved in ether, is added dropwise with stirring. The reaction mixture is typically stirred at room temperature or under gentle reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted starting materials and by-products. The organic layer is then dried and the solvent is evaporated to yield crude ethyl thiazole-4-carboxylate, which can be further purified by crystallization or chromatography. The reported yield for this step is in the range of 81-87%.
Step 2: Hydrolysis to Thiazole-4-carboxylic acid
-
Materials: Ethyl thiazole-4-carboxylate, Sodium hydroxide (or other base), Water, Hydrochloric acid.
-
Procedure: The ethyl thiazole-4-carboxylate is dissolved in an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to reflux and stirred for a specified period to ensure complete hydrolysis of the ester. After cooling, the solution is acidified with a strong acid, like hydrochloric acid, to precipitate the thiazole-4-carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
L-Cysteine Based Synthesis
This multi-step synthesis starts from the readily available amino acid L-cysteine.[1]
Step 1: Synthesis of Thiazolidine-4-carboxylic acid
-
Materials: L-cysteine hydrochloride, Formaldehyde solution (37-40%), Pyridine, Water, Ethanol.[1]
-
Procedure: L-cysteine hydrochloride is dissolved in water. A formaldehyde solution is then added, and the mixture is stirred at room temperature for 8 hours. Pyridine is added to neutralize the solution, leading to the precipitation of a white solid. The crude product is collected by filtration and recrystallized from a water/ethanol mixture to yield thiazolidine-4-carboxylic acid. Yields for this step are reported to be in the range of 60-85%.[1]
Step 2: Esterification to Methyl thiazolidine-4-carboxylate
-
Materials: Thiazolidine-4-carboxylic acid, Methanol, Thionyl chloride (or other esterification agent).
-
Procedure: Thiazolidine-4-carboxylic acid is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature. The solvent is then removed under reduced pressure to obtain the methyl ester.
Step 3: Oxidation to Methyl thiazole-4-carboxylate
-
Materials: Methyl thiazolidine-4-carboxylate, Manganese dioxide (MnO₂), Acetonitrile.[1]
-
Procedure: Methyl thiazolidine-4-carboxylate is dissolved in acetonitrile, and activated manganese dioxide is added. The mixture is heated to 80°C and stirred for 48 hours. After cooling, the mixture is filtered, and the solvent is removed from the filtrate by distillation under reduced pressure to give methyl thiazole-4-carboxylate. The reported yield for this step is approximately 70.8%.[1]
Step 4: Hydrolysis to Thiazole-4-carboxylic acid
-
Materials: Methyl thiazole-4-carboxylate, 10% Sodium hydroxide solution, Hydrochloric acid.[1]
-
Procedure: Methyl thiazole-4-carboxylate is heated to reflux for 1 hour with a 10% aqueous solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid to a pH of 3, causing the product to precipitate. The solid is filtered, washed with water, and dried to give thiazole-4-carboxylic acid. The reported yield for this final step is high, around 89.4-95.6%.[1]
Oxidation of 4-Methylthiazole
This method provides a direct route to the target compound through the oxidation of a readily available precursor.
-
Materials: 4-Methylthiazole, Potassium permanganate (KMnO₄), Water.
-
Procedure: 4-Methylthiazole and potassium permanganate are added to water. The mixture is heated to 55°C with stirring and maintained at this temperature for 22 hours. After the reaction is complete, the mixture is cooled and filtered to remove the manganese dioxide by-product. The filter cake is washed with water. The filtrate is then treated to isolate the thiazole-4-carboxylic acid.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Comparative workflow of three synthesis routes for thiazole-4-carboxylic acid.
Caption: Decision-making flowchart for selecting a synthesis route for thiazole-4-carboxylic acid.
References
Thiazole Compounds in Combination with Antibiotics: A Comparative Guide to Combating Bacterial Biofilms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-biofilm activity of thiazole compounds when used in synergy with conventional antibiotics. The following sections detail quantitative data from key studies, outline experimental methodologies, and visualize the workflows and potential mechanisms of action.
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents.[1][2] The complex extracellular matrix of biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts.[1][2] This has spurred research into combination therapies, with a focus on agents that can disrupt the biofilm structure or enhance the efficacy of existing antibiotics. Thiazole compounds have emerged as a promising class of molecules with potent antimicrobial and anti-biofilm properties.[1][3][4][5]
This guide synthesizes findings on the synergistic effects of thiazole derivatives and antibiotics, offering a comparative analysis of their performance based on available experimental data.
Quantitative Analysis of Synergistic Anti-Biofilm Activity
The following table summarizes the quantitative data from a key study investigating the synergistic activity of two novel thiazole compounds (designated as Compound 1 and Compound 2) with the glycopeptide antibiotic vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA) and their anti-biofilm activity against Staphylococcus epidermidis.
| Organism | Compound/Antibiotic | Metric | Value | Interpretation |
| MRSA (Multiple Strains) | Thiazole Compound 1 + Vancomycin | ΣFIC | 0.07 - 0.50 | Synergistic relationship observed in 6 out of 7 strains tested.[1] |
| MRSA (Multiple Strains) | Thiazole Compound 2 + Vancomycin | ΣFIC | 0.13 - 0.50 | Synergistic relationship observed in 6 out of 7 strains tested.[1] |
| Vancomycin-resistant S. aureus (VRSA) | Thiazole Compound 2 + Vancomycin | MIC Reduction of Vancomycin | Up to 512-fold | Compound 2 re-sensitized VRSA to vancomycin.[1][3][4][5] |
| S. epidermidis | Thiazole Compound 1 | Biofilm Reduction | Significantly greater than vancomycin | Potent disruption of established biofilms.[1][3][5] |
| S. epidermidis | Thiazole Compound 2 | Biofilm Reduction | Significantly greater than vancomycin | Potent disruption of established biofilms.[1][3][5] |
ΣFIC (Sum of Fractional Inhibitory Concentrations): A value of ≤ 0.5 indicates synergy between the tested compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of thiazole compounds' anti-biofilm activity.
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.
-
Preparation: Two-fold serial dilutions of the thiazole compound and the antibiotic are prepared in a 96-well microtiter plate. The dilutions of the thiazole compound are made horizontally, and the dilutions of the antibiotic are made vertically.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection for turbidity.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone
-
ΣFIC = FIC of drug A + FIC of drug B
-
-
Interpretation:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1: Additive
-
1 < ΣFIC ≤ 4: Indifference
-
ΣFIC > 4: Antagonism
-
Crystal Violet Biofilm Assay for Quantification of Biofilm Mass
This is a common method to quantify the total biomass of a biofilm.
-
Biofilm Formation: Bacteria are cultured in a 96-well plate in a suitable growth medium and incubated for a specific period (e.g., 24 hours) to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for a set time (e.g., 15 minutes).
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 590 nm). The absorbance value is directly proportional to the biofilm biomass.
Visualizing the Path to Discovery and Action
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical experimental workflow and a potential signaling pathway involved in biofilm formation.
References
- 1. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant Staphylococci - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity Potential of 2-Acetamido-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Acetamido-1,3-thiazole-4-carboxylic acid. In the absence of direct clinical or experimental data for this specific molecule, this document offers a framework for assessing its potential immunogenicity by comparing it to structurally related and well-documented compounds. The guide is based on the principle of haptenization, where small molecules may elicit an immune response when bound to a larger carrier protein.
Theoretical Framework: Hapten-Mediated Hypersensitivity
Small molecules like this compound are generally not immunogenic on their own. However, they can act as haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This hapten-carrier complex can then be recognized by the immune system, leading to the production of antibodies and the activation of T-cells. Subsequent exposure to the hapten can trigger a hypersensitivity reaction. The cross-reactivity of a hapten is determined by the ability of the generated antibodies or sensitized T-cells to recognize and bind to structurally similar molecules.
Structural Comparison with Known Immunogenic Thiazole-Containing Drugs
The potential for cross-reactivity of this compound can be inferred by comparing its structural motifs to those of known drugs containing a thiazole or a related thiazolidine ring that have been associated with hypersensitivity reactions. The following table summarizes key structural features and reported hypersensitivity data for selected comparator drugs.
| Compound | Chemical Structure | Relevant Structural Moiety | Reported Hypersensitivity / Cross-Reactivity Profile |
| This compound | ![]() | 2-Acetamido-1,3-thiazole | Data not available. Potential for haptenization exists due to the presence of reactive sites. |
| Penicillins (e.g., Penicillin G) | ![]() | β-lactam ring fused to a thiazolidine ring | Well-documented IgE-mediated and T-cell-mediated hypersensitivity. Cross-reactivity with other β-lactams, particularly those with similar side chains, is a known clinical issue.[1][2][3] |
| Cephalosporins (e.g., Cefazolin) | ![]() | β-lactam ring fused to a dihydrothiazine ring | Can cause hypersensitivity reactions, including anaphylaxis.[4] Cross-reactivity with penicillins is less common than previously thought and is often dependent on the similarity of the R1 side chain.[2][5] |
| Sulfamethoxazole | ![]() | Sulfonamide group, contains an isoxazole ring (structurally related to thiazole) | A common cause of drug hypersensitivity reactions, ranging from mild rashes to severe cutaneous adverse reactions (SCARs). Cross-reactivity with non-antibiotic sulfonamides is considered unlikely.[6][7] |
| Ritonavir | ![]() | Contains a thiazole ring | Associated with various adverse effects, including gastrointestinal issues and rash.[8][9] Hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported.[10] |
| Dasatinib | ![]() | Contains a thiazole ring | Common side effects include rash. Serious skin reactions have been reported.[11][12] |
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive assessment of the cross-reactivity potential of this compound would involve a combination of in silico, in vitro, and in vivo studies.
In Silico Assessment
-
Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict the potential of a chemical to be a skin sensitizer based on its structural properties.[13] Various platforms, such as the OECD QSAR Toolbox and VEGA, implement models for skin sensitization.[13] These tools can provide an initial, rapid screening of the potential for this compound to act as a sensitizer.
In Vitro Assays
-
Lymphocyte Transformation Test (LTT) : This assay measures the proliferation of T-lymphocytes from a sensitized individual in response to a drug.[1] It is a useful tool for diagnosing delayed-type drug hypersensitivity reactions.
Protocol Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the blood of a potentially sensitized individual.
-
Culture the PBMCs in the presence of various concentrations of the test compound (this compound) and comparator compounds.
-
After a set incubation period (typically 5-7 days), assess lymphocyte proliferation. This is often done by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a colorimetric assay.
-
A stimulation index (SI) is calculated by comparing the proliferation in the presence of the drug to a negative control. An SI above a certain threshold (e.g., >2 or >3) is considered a positive result, indicating T-cell sensitization.
-
-
Mast Cell Degranulation Assay : This assay is used to assess immediate-type (IgE-mediated) hypersensitivity by measuring the release of inflammatory mediators from mast cells.
Protocol Outline:
-
Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitize the cells with IgE from an allergic individual or with an antigen-specific IgE.
-
Expose the sensitized cells to the test compound.
-
Induce degranulation with an appropriate stimulus (e.g., an antigen or a calcium ionophore).
-
Measure the release of a granule marker, such as β-hexosaminidase, into the cell supernatant using a colorimetric assay. The percentage of degranulation is calculated relative to a positive control (total lysis of cells).
-
In Vivo Models
-
Murine Contact Hypersensitivity (CHS) Model : This is a standard animal model to assess delayed-type hypersensitivity responses to haptens.
Protocol Outline:
-
Sensitization Phase: Apply a solution of the test compound to a shaved area of the mouse's abdomen.
-
After 5-7 days, measure the baseline ear thickness.
-
Elicitation Phase: Apply a lower concentration of the test compound to the ear of the sensitized mouse.
-
After 24-48 hours, measure the ear thickness again. An increase in ear swelling compared to a vehicle-treated control group indicates a positive CHS response.
-
Visualizations
Signaling and Experimental Workflows
Caption: Hapten-Carrier Complex Formation and Immune Activation.
References
- 1. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 2. mindwalkai.com [mindwalkai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LTT - Allergy testing [imd-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Contact hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Novel Thiazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In recent years, novel thiazole derivatives have emerged as promising inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the performance of select novel thiazole inhibitors against established alternatives, supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Performance of Thiazole Inhibitors
The efficacy of novel therapeutic agents is benchmarked by their potency and selectivity. The following tables summarize the in vitro activity of several recently developed thiazole inhibitors against various cancer cell lines and molecular targets. These compounds demonstrate significant potential, often exhibiting inhibitory concentrations in the nanomolar to low micromolar range.
Table 1: In Vitro Antiproliferative Activity of Novel Thiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 8 | Breast Cancer Cell Line | 3.36 ± 0.06 | Staurosporine | - |
| Compound 11c | HepG-2 (Liver Cancer) | ~4 µg/mL | Doxorubicin | - |
| MCF-7 (Breast Cancer) | ~3 µg/mL | Doxorubicin | - | |
| HCT-116 (Colon Cancer) | ~7 µg/mL | Doxorubicin | - | |
| Compound 6g | HepG-2 (Liver Cancer) | ~7 µg/mL | Doxorubicin | - |
| MCF-7 (Breast Cancer) | ~4 µg/mL | Doxorubicin | - | |
| HCT-116 (Colon Cancer) | ~12 µg/mL | Doxorubicin | - |
Note: IC50 values are highly dependent on specific assay conditions. Direct comparison between studies should be made with caution. The data presented is a synthesis from multiple sources.[1][2]
Table 2: Kinase Inhibitory Activity of Novel Thiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar |
| mTOR | 0.221 ± 0.014 | Dactolisib | Weaker | |
| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Compound 11d | EGFR | 0.076 ± 0.003 | Erlotinib | 0.080 ± 0.005 |
| Compound 11f | EGFR | 0.071 ± 0.003 | Erlotinib | 0.080 ± 0.005 |
| VEGFR-2 | 2.90 ± 0.010 | Sorafenib | 0.17 |
Note: The inhibitory activities are subject to the specific assay conditions and methodologies employed in the respective studies.[1][3][4]
Mechanism of Action: Targeting Key Signaling Pathways
Many novel thiazole inhibitors exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. An exhaustive literature survey indicates that thiazole derivatives are associated with inducing apoptosis and disrupting tubulin assembly.[5] Furthermore, they have been found to inhibit pathways such as the NFkB/mTOR/PI3K/AkT pathway.[5] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers, making it a prime target for therapeutic intervention.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed and standardized experimental protocols are essential.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (e.g., a specific peptide or protein), and ATP solution at desired concentrations.
-
Compound Preparation : Serially dilute the thiazole inhibitor to a range of concentrations.
-
Reaction Initiation : In a microplate, combine the kinase, inhibitor, and substrate. Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined period.
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection : Quantify the kinase activity. This can be done using various methods such as spectrophotometry, fluorescence, or luminescence, depending on the assay format.[6][7]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the thiazole inhibitor and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the inhibitor concentration.[1]
Experimental and Logical Workflow
A systematic approach is crucial for the successful benchmarking of novel inhibitors. The following diagram illustrates a general workflow from initial screening to lead candidate selection.
Caption: General workflow for the benchmarking and selection of novel kinase inhibitors.
This guide provides a framework for the comparative evaluation of novel thiazole inhibitors. By employing standardized assays and a systematic benchmarking process, researchers can effectively assess the potential of new chemical entities and make informed decisions for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. longdom.org [longdom.org]
"comparative study of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors"
A Comparative Analysis of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids as Metallo-β-Lactamase Inhibitors
This guide provides a comparative analysis of a series of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3] The data and protocols presented here are compiled from a study focused on identifying novel MBL inhibitors and understanding their structure-activity relationships (SAR).
Performance Comparison of Inhibitors
The inhibitory activities of various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids and related compounds were evaluated against two types of metallo-β-lactamases: IMP-1 from Pseudomonas aeruginosa and Bla2 from Bacillus cereus. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Compound | 2-Substituent | Ring System | IMP-1 IC50 (µM) | Bla2 IC50 (µM) |
| 1 | Benzyl | Thiazole | 34.7 | >200 |
| 2 | Phenyl | Thiazole | >200 | >200 |
| 3 | Benzyl | 4,5-Dihydrothiazole | >200 | >200 |
| 4 | Phenyl | (R)-4,5-Dihydrothiazole | 5.5 | >200 |
| 5 | Phenyl | (S)-4,5-Dihydrothiazole | >200 | >200 |
| 6 | Benzyl | Thiazolidine | >200 | >200 |
| 7 | Phenyl | Thiazolidine | >200 | >200 |
| 8 | 4-Chlorophenyl | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 9 | 4-Bromophenyl | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 10 | 3-Aminophenyl | (R)-4,5-Dihydrothiazole | 77.0 | 4.9 |
| 11 | 3-Acetamidophenyl | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 12 | 3-(Boc-amino)phenyl | (R)-4,5-Dihydrothiazole | >200 | 74.1 |
| 13 | 2-Hydroxyphenyl | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 14 | Cbz-NH-CH(Bn)- | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 15 | Boc-NH-CH(Bn)- | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 16 | Cbz-NH-CH(iPr)- | (R)-4,5-Dihydrothiazole | >200 | >200 |
| 17 | Boc-NH-CH(iPr)- | (R)-4,5-Dihydrothiazole | >200 | >200 |
| Captopril | - | - | 5.0 | 17.0 |
| EDTA | - | - | 27.9 | 10.0 |
Key Findings from the Data:
-
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (Compound 4) was identified as a potent inhibitor of IMP-1 with an IC50 value of 5.5 µM.[1]
-
The stereochemistry at the 4-position of the dihydrothiazole ring is crucial, as the (S)-enantiomer (Compound 5) was inactive.[1]
-
A fully aromatic thiazole ring with a 2-benzyl substituent (Compound 1) showed moderate activity against IMP-1 (IC50 = 34.7 µM).[1]
-
Compounds with a saturated thiazolidine ring (Compounds 6 and 7) were inactive.[1]
-
Substitutions on the 2-phenyl ring of Compound 4 generally led to a loss of activity against IMP-1.[1]
-
Interestingly, 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid (Compound 10) , while a weaker inhibitor of IMP-1, showed significant activity against Bla2 with an IC50 of 4.9 µM.[1]
Experimental Protocols
The methodologies for the key experiments are detailed below.
Synthesis of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids (Compounds 3-5 and 8-13)
The general procedure for synthesizing the dihydrothiazole compounds involved the reaction of an aromatic nitrile with L-cysteine hydrochloride.[3]
-
An aromatic nitrile, 1.2 equivalents of L-cysteine hydrochloride, and NaHCO3 were combined in a solvent mixture of methanol and phosphate buffer (pH = 6).
-
The reaction mixture was refluxed for 72 hours.
-
The resulting compounds were isolated with yields ranging from 40% to 70%.[3]
Metallo-β-Lactamase Inhibition Assay
The inhibitory activities of the synthesized compounds were determined using a spectrophotometric assay with recombinant IMP-1 and Bla2 enzymes.
-
Enzyme and Substrate: The assay measures the hydrolysis of the chromogenic cephalosporin substrate, CENTA, by the MBL enzyme.
-
Assay Buffer: The experiments were conducted in a buffer solution of 10 mM HEPES at pH 7.5, containing 0.1 mg/mL BSA.
-
Procedure:
-
The enzyme (IMP-1 or Bla2) was pre-incubated with varying concentrations of the inhibitor compound in the assay buffer for 10 minutes at room temperature.
-
The reaction was initiated by adding the CENTA substrate.
-
The rate of CENTA hydrolysis was monitored by measuring the change in absorbance at 405 nm.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The reported values are the average of at least three independent experiments.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the evaluated compounds.
Caption: Workflow for the MBL inhibition assay.
Caption: Structure-Activity Relationship (SAR) summary.
References
- 1. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Revolutionizing Vancomycin's Efficacy: A Comparative Guide to Thiazole Compound Synergies
For Immediate Release
In the ongoing battle against antibiotic resistance, the potentiation of existing antibiotics offers a promising strategic approach. This guide provides a comparative analysis of novel thiazole compounds that exhibit a remarkable synergistic effect with glycopeptide antibiotics, such as vancomycin, particularly against multidrug-resistant staphylococci. The following data, compiled from peer-reviewed studies, offers researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental validation of these groundbreaking combination therapies.
A pivotal study has demonstrated the potent synergistic activity of two particular thiazole compounds, herein referred to as Compound 1 (a lead thiazole) and Compound 2 (a potent derivative), when combined with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA)[1][2].
Chemical Structures of Key Thiazole Compounds
The foundational structures of the thiazole compounds exhibiting synergy with vancomycin are presented below. Compound 1 serves as the lead compound, from which the more potent Compound 2 was derived.
Compound 1: 2-{1-[4-Methyl-2-(4-pentylphenyl)thiazol-5-yl]ethylidene}hydrazinecarboximidamide[3]
Compound 2: 2-{1-[2-(4-tert-butylphenyl)-4-methylthiazol-5-yl]ethylidene}hydrazinecarboximidamide
Quantitative Analysis of Synergistic Activity
The synergistic effect of these thiazole compounds with vancomycin was quantified using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. A ΣFIC of ≤ 0.5 is indicative of synergy.
Table 1: Synergistic Activity of Thiazole Compounds with Vancomycin against MRSA Strains[2]
| Bacterial Strain | Compound 1 ΣFIC | Compound 2 ΣFIC |
| MRSA NRS123 (USA400) | 0.25 | 0.25 |
| MRSA NRS384 (USA300) | 0.25 | 0.25 |
| MRSA NRS385 | 0.50 | 0.50 |
| MRSA NRS119 | 0.07 | 0.13 |
| MRSA NRS107 | 0.50 | 0.50 |
| MRSA USA100 | 0.25 | 0.25 |
The combination of Compound 2 with vancomycin resulted in a significant 16-fold reduction in the Minimum Inhibitory Concentration (MIC) of vancomycin against the six MRSA strains where synergy was observed[2].
Resensitization of Vancomycin-Resistant S. aureus (VRSA)
One of the most significant findings is the ability of these thiazole compounds to resensitize VRSA to glycopeptide antibiotics.
Table 2: Fold Reduction in MIC of Glycopeptide Antibiotics against VRSA Strains in the Presence of Thiazole Compounds[4]
| Bacterial Strain | Fold Reduction in Vancomycin MIC (with Compound 1) | Fold Reduction in Vancomycin MIC (with Compound 2) | Fold Reduction in Teicoplanin MIC (with Compound 2) |
| VRSA VRS1 | 4 | 512 | 64 |
| VRSA VRS4 | 4 | 512 | 32 |
| VRSA VRS5 | 4 | 32 | 32 |
Compound 2, in particular, demonstrated an extraordinary ability to reduce the vancomycin MIC by up to 512-fold in two VRSA strains, effectively restoring their susceptibility to this critical antibiotic[2][4].
Anti-Biofilm Activity
Beyond their synergistic effects on planktonic bacteria, these thiazole compounds have also shown potent activity in disrupting established bacterial biofilms, a key factor in persistent infections.
Table 3: Biofilm Disruption by Thiazole Compounds against S. epidermidis ATCC 35984[2]
| Treatment | Biofilm Reduction (%) |
| Compound 1 (at 10x MIC) | ~60% |
| Compound 2 (at 10x MIC) | ~75% |
| Vancomycin (at 10x MIC) | ~25% |
Both thiazole compounds were significantly more effective than vancomycin in reducing the biofilm mass of S. epidermidis[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Testing
This protocol is adapted from the methodology described in the referenced studies[2].
-
Preparation of Reagents: Stock solutions of the thiazole compounds and vancomycin are prepared in dimethyl sulfoxide (DMSO) and sterile water, respectively. These are then diluted in Mueller-Hinton Broth (MHB) to the desired starting concentrations.
-
Plate Setup: In a 96-well microtiter plate, the thiazole compound is serially diluted along the y-axis (rows), and vancomycin is serially diluted along the x-axis (columns).
-
Inoculation: Each well is inoculated with a bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth. The FIC index is calculated using the formula: ΣFIC = FICa + FICb, where FICa = (MIC of drug A in combination)/(MIC of drug A alone) and FICb = (MIC of drug B in combination)/(MIC of drug B alone).
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the synergistic interaction over time.
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in MHB.
-
Drug Exposure: The bacterial suspension is exposed to the thiazole compound alone, vancomycin alone, and the combination of both at their respective MICs or sub-MICs. A growth control without any drug is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Crystal Violet Anti-Biofilm Assay
This method is used to quantify the disruption of established biofilms.
-
Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for biofilm formation.
-
Removal of Planktonic Cells: The medium is carefully aspirated, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Treatment: The established biofilms are then treated with the thiazole compounds or vancomycin at various concentrations and incubated for another 24 hours.
-
Staining: After treatment, the wells are washed again with PBS and then stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: Excess stain is washed off, and the plate is allowed to dry. The crystal violet retained by the biofilm is solubilized with 33% acetic acid, and the absorbance is measured at a wavelength of 570 nm. The percentage of biofilm reduction is calculated relative to the untreated control.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the checkerboard assay to determine synergy.
Caption: Workflow for the time-kill assay.
Potential Mechanism of Synergy
While the precise molecular mechanism of synergy is still under investigation, it is hypothesized that the thiazole compounds may act on the bacterial cell membrane. This could lead to increased permeability, allowing for enhanced penetration and access of vancomycin to its target site in the bacterial cell wall.
Caption: Hypothesized synergistic mechanism of thiazoles and vancomycin.
This guide highlights the significant potential of novel thiazole compounds to rejuvenate the clinical utility of glycopeptide antibiotics against highly resistant bacterial pathogens. The presented data and experimental frameworks provide a solid foundation for further research and development in this critical area of infectious disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant Staphylococci - ProQuest [proquest.com]
Safety Operating Guide
Proper Disposal of 2-Acetamido-1,3-thiazole-4-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Acetamido-1,3-thiazole-4-carboxylic acid, ensuring compliance with safety protocols and environmental regulations.
I. Hazard Assessment and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While it is considered non-combustible and not a significant fire risk, appropriate personal protective equipment (PPE) should always be worn.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In case of dust generation, a dust respirator is recommended.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Minor Spills:
-
Clean up all spills immediately.[1]
-
Avoid contact with skin and eyes by wearing appropriate PPE.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Vacuuming is preferred; do not use air hoses for cleaning.[1]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
Major Spills:
-
Evacuate the area and move upwind.[1]
-
Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[1]
-
Control personal contact with the substance by using protective equipment.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
-
Whenever possible, recover the product by sweeping or shoveling it up.[1]
-
Place the recovered material and any contaminated residues into labeled plastic bags or other suitable containers for disposal.[1]
III. Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3][4] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place the waste material in a compatible, clean, dry, and sealable container.
-
For unused material, recycling may be an option if it has not been contaminated. Consult with the supplier for recycling possibilities.[1]
-
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "this compound".
-
Indicate the composition and any known hazards.
-
-
Segregation:
-
Store the waste container in a designated and secure area.
-
Ensure that it is segregated from incompatible materials to prevent accidental reactions.
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
IV. Quantitative Data Summary
At present, there is no specific quantitative data available in the provided search results regarding disposal limits or other regulated quantities for this compound. Users must consult their local and institutional regulations for any specific quantitative requirements.
V. Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures outlined above are based on general best practices for chemical waste management and information from the substance's Safety Data Sheet.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Acetamido-1,3-thiazole-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetamido-1,3-thiazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, based on the hazard profiles of similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[1][2] For larger quantities or potential spills, protective clothing and boots may be necessary.[1] |
| Respiratory Protection | For handling solids that may generate dust, a dust respirator is recommended.[1][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[1][2] Designate a specific area for handling.
-
Handling:
-
Limit all unnecessary personal contact.[4]
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[2]
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]
-
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Avoid storage with incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[5]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][5]
-
Contaminated disposable materials (e.g., gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Workflow
Caption: Safe handling workflow diagram.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






